molecular formula C27H28AsClN6OS2 B15581961 ZSQ836

ZSQ836

Cat. No.: B15581961
M. Wt: 627.1 g/mol
InChI Key: SHJIQFGWCILYIF-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZSQ836 is a useful research compound. Its molecular formula is C27H28AsClN6OS2 and its molecular weight is 627.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H28AsClN6OS2

Molecular Weight

627.1 g/mol

IUPAC Name

2-[(3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidin-1-yl]-N-[4-(1,3,2-dithiarsolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C27H28AsClN6OS2/c29-23-15-31-27(34-26(23)22-14-30-24-6-2-1-5-21(22)24)33-20-4-3-11-35(16-20)17-25(36)32-19-9-7-18(8-10-19)28-37-12-13-38-28/h1-2,5-10,14-15,20,30H,3-4,11-13,16-17H2,(H,32,36)(H,31,33,34)/t20-/m1/s1

InChI Key

SHJIQFGWCILYIF-HXUWFJFHSA-N

Origin of Product

United States

Foundational & Exploratory

ZSQ836: A Dual CDK12/13 Inhibitor for Ovarian Cancer - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of ZSQ836, a novel, orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), in the context of ovarian cancer. This compound represents a promising therapeutic agent, and this document outlines its core mechanism, summarizes key preclinical data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound is a first-in-class organoarsenic reversible covalent compound designed to dually inhibit the transcriptional kinases CDK12 and CDK13.[1] These kinases are crucial regulators of transcription elongation through their phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), particularly at the Serine 2 position (pSer2).[1] In ovarian cancer, CDK12 and CDK13 are ubiquitously expressed in both primary and metastatic tumors and contribute synergistically to tumorigenicity.[2]

The primary mechanism of action of this compound in ovarian cancer involves the following key steps:

  • Inhibition of CDK12/CDK13 Kinase Activity : this compound covalently binds to and inhibits the kinase activity of both CDK12 and CDK13.[1][2]

  • Transcriptional Reprogramming : This inhibition leads to a selective reduction in pSer2 of the RNA Pol II CTD, which in turn causes transcriptional reprogramming.[1]

  • Downregulation of DNA Damage Response (DDR) Genes : A critical consequence of this transcriptional disruption is the downregulation of genes essential for the DNA damage response, including key homologous recombination (HR) proteins like RAD51 and the checkpoint kinase CHK1 (as evidenced by decreased pCHK1).[1][2]

  • Induction of DNA Damage and Genomic Instability : The suppression of the DDR pathway leads to an accumulation of DNA double-strand breaks, indicated by an increase in the marker γH2AX.[1][2]

  • Cell Cycle Arrest and Apoptosis : The substantial DNA damage and inability to repair it effectively trigger cell cycle arrest and induce apoptosis in ovarian cancer cells, as shown by increased levels of cleaved PARP and cleaved caspase-7.[1][3][2]

Interestingly, while this compound effectively targets tumor cells, it has also been shown to impair T-cell proliferation and activation, suggesting a dual effect on both cancer and immune cells that warrants consideration in therapeutic strategies.[1][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound and other relevant CDK12/13 inhibitors in ovarian cancer cell lines.

Table 1: Effects of this compound and Other CDK12/13 Inhibitors on Ovarian Cancer Cell Lines

ParameterCell LineThis compound (3 µmol/L)THZ531 (1 µmol/L)CR8 (1 µmol/L)
Effect on RNA Pol II CTD OVCAR8Reduced pSer2Reduced pSer2Reduced pSer2
Induction of DNA Damage (γH2AX) OVCAR8, HEY, SKOV3IncreasedIncreasedIncreased
Reduction of DDR Proteins OVCAR8, HEY, SKOV3Decreased pCHK1, RAD51Decreased pCHK1, RAD51Decreased pCHK1, RAD51
Induction of Apoptosis OVCAR8, HEY, SKOV3Increased Cleaved PARP & Caspase-7Increased Cleaved PARP & Caspase-7Increased Cleaved PARP & Caspase-7

Data compiled from immunoblotting and immunofluorescence experiments.[1][2]

Table 2: Cell Viability in Ovarian Cancer Cell Lines Following Treatment with CDK12/13 Inhibitors

Cell LineInhibitorEffect
OVCAR8This compound, THZ531, CR8Dose-dependent decrease in cell viability
HEYThis compound, THZ531, CR8Dose-dependent decrease in cell viability
SKOV3This compound, THZ531, CR8Dose-dependent decrease in cell viability

Cell viability was assessed after 72 hours of treatment using a CCK-8 assay.[1][3]

Key Experimental Protocols

Below are detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.

Immunoblotting
  • Cell Lysis : Ovarian cancer cells (OVCAR8, HEY, SKOV3) are treated with this compound (3 µmol/L), THZ531 (1 µmol/L), or CR8 (1 µmol/L) for specified time courses. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., against γH2AX, pCHK1, RAD51, cleaved PARP, cleaved caspase-7, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate. GAPDH is used as a loading control.[1][2]

Immunofluorescence Staining
  • Cell Seeding and Treatment : Cells are seeded on coverslips in a 24-well plate and allowed to adhere overnight. Cells are then treated with the indicated inhibitors for 24 hours.

  • Fixation and Permeabilization : Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Primary Antibody Incubation : Cells are blocked with 2% BSA in PBS for 30 minutes and then incubated with primary antibodies (e.g., against γH2AX) overnight at 4°C.

  • Secondary Antibody and Counterstaining : After washing, cells are incubated with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark. Cell nuclei are counterstained with DAPI.

  • Imaging : Coverslips are mounted on slides, and images are captured using a fluorescence microscope.[1][2]

Cell Viability Assay (CCK-8)
  • Cell Seeding : Ovarian cancer cells are seeded in 96-well plates at a specified density.

  • Drug Treatment : After 24 hours, cells are treated with various concentrations of this compound, THZ531, or CR8 for 72 hours.

  • CCK-8 Reagent Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation and Absorbance Reading : The plate is incubated for 1-4 hours at 37°C. The absorbance at 450 nm is measured using a microplate reader.

  • Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control.[1][3]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental processes described.

ZSQ836_Mechanism_of_Action This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 RNA_Pol_II RNA Pol II CTD (pSer2) CDK12_13->RNA_Pol_II Phosphorylates DDR_Genes DDR Gene Expression (e.g., RAD51, CHK1) RNA_Pol_II->DDR_Genes DNA_Damage DNA Double-Strand Breaks (γH2AX) DDR_Genes->DNA_Damage Suppresses Apoptosis Apoptosis (Cleaved PARP, Cleaved Caspase-7) DNA_Damage->Apoptosis

Caption: this compound Mechanism of Action in Ovarian Cancer.

Immunoblotting_Workflow start Cell Treatment (this compound) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-γH2AX) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental Workflow for Immunoblotting.

Cell_Viability_Workflow seed Seed Cells in 96-well plate treat Treat with this compound (72 hours) seed->treat add_cck8 Add CCK-8 Reagent treat->add_cck8 incubate Incubate (1-4 hours) add_cck8->incubate read Measure Absorbance (450 nm) incubate->read analyze Calculate Viability (%) read->analyze

Caption: Experimental Workflow for CCK-8 Cell Viability Assay.

References

ZSQ836: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSQ836 is a novel, orally bioavailable covalent inhibitor of cyclin-dependent kinase 12 (CDK12) and cyclin-dependent kinase 13 (CDK13).[1][2] Developed as a prodrug to enhance pharmacokinetic properties, this compound represents a significant advancement in the pursuit of targeted therapies for cancers characterized by dysregulation of transcriptional machinery. This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on the experimental details relevant to researchers in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a complex small molecule with the chemical formula C27H28AsClN6OS2 and a molecular weight of 627.054 g/mol .[2] Its structure is characterized by a core scaffold designed to interact with the ATP-binding pocket of CDK12 and CDK13, linked to an innovative arsenous warhead that forms a covalent bond with a cysteine residue (Cys1039) in the kinase domain.[1][3] The molecule is supplied as a solid and is soluble in DMSO at a concentration of 10 mM.[2]

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C27H28AsClN6OS2
Molecular Weight 627.054 g/mol
Appearance Solid
Solubility 10 mM in DMSO
Chemical Name (R)-N-(4-(1,3,2-dithiarsolan-2-yl)phenyl)-2-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)piperidin-1-yl)acetamide

Rationale for Design and Synthesis

The development of this compound was a strategic effort to overcome the unfavorable pharmacokinetic profiles of existing CDK12/CDK13 covalent inhibitors, such as THZ531.[1] The design of this compound involved a rational, multi-step approach aimed at improving oral bioavailability while maintaining potent and selective inhibitory activity.

Design Strategy

The core design strategy for this compound is outlined below. This process illustrates a logical progression from an existing inhibitor to a novel clinical candidate with improved properties.

G THZ531 THZ531 (Existing Inhibitor) ZSQ433 ZSQ433 (Phenylarsenic Acid Substitution) THZ531->ZSQ433 Replace acrylamide (B121943) with phenylarsenic acid ZSQ538 ZSQ538 (Linker Optimization) ZSQ433->ZSQ538 Optimize linker for improved activity This compound This compound (Prodrug Formation) ZSQ538->this compound Introduce prodrug moiety to reduce cross-reactivity and oxidative stress G This compound This compound CDK12_13 CDK12/CDK13 This compound->CDK12_13 Inhibits RNAPII RNA Polymerase II (C-terminal domain) CDK12_13->RNAPII Phosphorylates Apoptosis Apoptosis CDK12_13->Apoptosis Inhibition leads to DDR_Genes DNA Damage Response Genes (e.g., BRCA1, ATM) RNAPII->DDR_Genes Promotes Transcription DDR_Genes->Apoptosis Suppresses G cluster_0 CCK-8 Assay Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 72 hours B->C D Add CCK-8 reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F

References

ZSQ836: A Covalent Dual Inhibitor of CDK12/CDK13 for Ovarian Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSQ836 is a potent, selective, and orally bioavailable covalent dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] It represents a novel class of organoarsenic compounds designed to overcome the pharmacokinetic limitations of previous CDK12/13 inhibitors.[2][3] By covalently targeting a cysteine residue in the kinase domain of both CDK12 and CDK13, this compound effectively modulates transcriptional regulation and the DNA damage response, demonstrating significant anti-tumor activity in preclinical models of ovarian cancer.[1][2] This technical guide provides a comprehensive overview of the core scientific and technical data related to this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Data Summary

Biochemical and Cellular Activity

This compound exhibits potent inhibitory activity against CDK12 and demonstrates pronounced anti-proliferative and cytotoxic effects in various ovarian cancer cell lines.

ParameterValueTarget/Cell LineReference
IC50 32 nMCDK12[1]
Covalent Target Cys1039CDK12[1]
Cell Lines Showing Pronounced Anti-proliferative and Cytotoxic Effects OVCAR8, HEY, SKOV3Ovarian Cancer[4]
In Vivo Efficacy and Pharmacokinetics

This compound is orally bioavailable and demonstrates significant anti-tumor efficacy in a syngeneic mouse model of ovarian cancer.

ParameterValue/ObservationAnimal ModelReference
Oral Bioavailability Orally bioavailableMice[1][5]
Efficacious Dose 50 mg/kg/dayMurine ovarian tumor model (OV2944-HM-1 cells)[2][5]
Pharmacodynamic Effect Decreased pSer2 of RNA Pol II CTD in tumor tissuesHEY xenografts[5]
In Vivo Anti-tumor Effect Impairs tumor growthMurine ovarian tumor model[1]
Immune Effect Impairs lymphocytic infiltration in neoplastic lesionsMurine ovarian tumor model[2]

Mechanism of Action & Signaling Pathways

CDK12 and CDK13 are crucial regulators of gene transcription through their phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), particularly at the Serine 2 position (pSer2). This phosphorylation is essential for transcriptional elongation and the proper expression of long genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATR.

This compound, by covalently inhibiting CDK12 and CDK13, disrupts this process, leading to a downregulation of key DDR genes. This impairment of the DDR machinery results in increased genomic instability and renders cancer cells more susceptible to apoptosis.

However, this compound also exhibits a "Janus-faced" effect by simultaneously suppressing the proliferation and activation of T-cells, which could potentially dampen the anti-tumor immune response.[2]

Signaling Pathway of this compound Action

ZSQ836_Mechanism cluster_0 This compound cluster_1 Kinase Target cluster_2 Transcriptional Regulation cluster_3 Cellular Outcomes This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Covalent Inhibition T_Cell_Suppression T-Cell Suppression This compound->T_Cell_Suppression Side Effect RNAPII RNA Polymerase II (pSer2-CTD) CDK12_13->RNAPII Phosphorylation DDR_Genes DNA Damage Response Genes (e.g., BRCA1, ATM, FANCF) RNAPII->DDR_Genes Transcriptional Elongation DNA_Damage Increased DNA Damage (γH2AX foci) DDR_Genes->DNA_Damage Leads to Apoptosis Tumor Cell Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) methodologies and is suitable for assessing the cytotoxic effects of this compound on ovarian cancer cell lines.[6][7][8][9]

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR8, HEY, SKOV3)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed 100 µL of cell suspension (approximately 5,000 cells/well) into a 96-well plate.

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of this compound in complete culture medium. Add 10 µL of the diluted compound to the respective wells. Include a DMSO-only vehicle control.

  • Incubate the plate for an appropriate duration (e.g., 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Western Blotting for DNA Damage Markers

This protocol is a general guideline for detecting changes in DNA damage response proteins following this compound treatment.[10][11][12][13][14]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-pCHK1, anti-RAD51, anti-cleaved PARP, anti-cleaved caspase-7)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

Immunofluorescence for γH2AX

This protocol allows for the visualization and quantification of DNA double-strand breaks through the detection of γH2AX foci.[15][16][17][18][19]

Materials:

  • Cells grown on coverslips in a multi-well plate

  • This compound treatment medium

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash cells three times with PBS.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with anti-γH2AX primary antibody overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Wash cells three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash cells twice with PBS.

  • Mount coverslips onto microscope slides with antifade mounting medium.

  • Acquire images using a fluorescence microscope.

In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in an immunocompetent mouse model of ovarian cancer.[2][20][21][22][23][24]

Materials:

  • Syngeneic ovarian cancer cells (e.g., OV2944-HM-1)

  • Female C57BL/6 mice (6-8 weeks old)

  • This compound formulation for oral gavage (e.g., in 0.5% hypromellose)

  • Vehicle control

  • Calipers for tumor measurement (if subcutaneous) or bioluminescence imaging equipment (if orthotopic with luciferase-expressing cells)

Procedure:

  • Implant ovarian cancer cells into the mice (e.g., intraperitoneally or subcutaneously).

  • Allow tumors to establish.

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg/day) or vehicle control orally.

  • Monitor tumor growth regularly using calipers or bioluminescence imaging.

  • Record animal body weights as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

Experimental Workflows & Logical Relationships

Workflow for In Vitro Evaluation of this compound

in_vitro_workflow start Start: Ovarian Cancer Cell Lines treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability western Western Blot (DNA Damage Markers) treatment->western if_assay Immunofluorescence (γH2AX Foci) treatment->if_assay data_analysis Data Analysis: IC50, Apoptosis Induction, DNA Damage Quantification viability->data_analysis western->data_analysis if_assay->data_analysis end End: In Vitro Efficacy & Mechanism data_analysis->end

Caption: In vitro evaluation workflow for this compound.

Logical Flow for Covalent Inhibitor Characterization

covalent_inhibitor_logic hypothesis Hypothesis: This compound is a covalent inhibitor of CDK12/13 mass_spec Mass Spectrometry: Detect covalent adduct on CDK12/13 hypothesis->mass_spec Direct Evidence washout Washout Assay: Sustained inhibition after compound removal hypothesis->washout Functional Evidence time_dependency Time-Dependent IC50: IC50 decreases with pre-incubation time hypothesis->time_dependency Kinetic Evidence confirmation Confirmation: Covalent Mechanism Established mass_spec->confirmation washout->confirmation time_dependency->confirmation

Caption: Characterization of covalent inhibition.

Conclusion

This compound is a promising dual CDK12/CDK13 covalent inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy in ovarian cancer models. Its oral bioavailability and potent anti-tumor activity make it a strong candidate for further development. However, the dual effect on both tumor and immune cells warrants further investigation to optimize its therapeutic potential, possibly in combination with immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound and other covalent CDK inhibitors.

References

The Role of ZSQ836 in Transcriptional Reprogramming: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSQ836 is a potent, selective, and orally bioavailable covalent dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] This technical guide delineates the fundamental role of this compound in inducing transcriptional reprogramming, with a primary focus on its impact on the DNA Damage Response (DDR) pathway in cancer cells. By inhibiting CDK12/13, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), leading to premature termination of transcription for a specific subset of genes, many of which are integral to DNA repair. This guide provides an in-depth overview of the mechanism of action, key experimental findings, detailed protocols, and the underlying signaling pathways affected by this compound.

Introduction: CDK12/13 and Transcriptional Control

CDK12 and CDK13 are key transcriptional kinases that, in complex with Cyclin K, play a crucial role in regulating the elongation phase of transcription.[2] A primary function of the CDK12/Cyclin K complex is the phosphorylation of serine 2 residues (Ser2) within the CTD of RNA Pol II.[1][2] This phosphorylation event is critical for releasing Pol II from a paused state at the promoter and promoting productive transcriptional elongation, particularly for long and complex genes. Many of these genes encode essential proteins involved in the DDR, including key players in the homologous recombination (HR) pathway such as BRCA1, FANCF, and ATR.[1]

Disruption of CDK12/13 activity, therefore, leads to a specific form of transcriptional stress, characterized by the downregulation of these critical DDR genes. This creates a "BRCAness" phenotype, rendering cancer cells deficient in HR-mediated DNA repair and thus highly sensitive to DNA-damaging agents and PARP inhibitors. This compound was developed as a tool to exploit this vulnerability.[1]

Mechanism of Action of this compound

This compound is a prodrug of the active compound ZSQ538, which features an innovative arsenous warhead that forms a covalent bond with a cysteine residue (Cys1039) in the active site of CDK12.[1] This irreversible inhibition of both CDK12 and its close homolog CDK13 is the primary mechanism through which this compound exerts its effects.

The inhibition of CDK12/13 kinase activity by this compound leads to a global reduction in Pol II CTD Ser2 phosphorylation. This impairment of the transcriptional machinery results in premature cleavage and polyadenylation (PCPA), causing the termination of transcription for a specific set of genes, notably those involved in the DDR.[1] This selective transcriptional downregulation is the cornerstone of this compound's anti-cancer activity.

cluster_0 Normal Transcription Elongation cluster_1 Action of this compound CDK12_13 CDK12/13 + Cyclin K PolII RNA Pol II CDK12_13->PolII Phosphorylates Ser2 of CTD pPolII pSer2-RNA Pol II PolII->pPolII DDR_mRNA DDR Gene mRNA (e.g., BRCA1, FANCF) pPolII->DDR_mRNA Promotes Elongation Truncated_mRNA Truncated, Non-functional DDR Gene mRNA DNA DNA Template This compound This compound CDK12_13_inhibited CDK12/13 (Inhibited) This compound->CDK12_13_inhibited Covalently Inhibits PolII_2 RNA Pol II CDK12_13_inhibited->PolII_2 No Phosphorylation PolII_2->Truncated_mRNA Premature Termination start Start step1 1. Seed Cells Plate OVCAR8, HEY, or SKOV3 cells in 96-well plates. start->step1 step2 2. Treat with this compound Add serial dilutions of this compound to respective wells. step1->step2 step3 3. Incubate Incubate plates for 72 hours at 37°C, 5% CO2. step2->step3 step4 4. Add CCK-8 Reagent Add 10 µL of CCK-8 solution to each well. step3->step4 step5 5. Incubate Again Incubate for 1-4 hours until color develops. step4->step5 step6 6. Measure Absorbance Read absorbance at 450 nm using a microplate reader. step5->step6 end End (Calculate IC50) step6->end cluster_exp Experimental Phase cluster_bio Bioinformatics Phase exp_start OVCAR8 Cells exp_treat Treat with 3 µmol/L this compound or DMSO (Vehicle) for 8 hours exp_start->exp_treat exp_rna Total RNA Extraction exp_treat->exp_rna exp_end Library Prep & Sequencing exp_rna->exp_end bio_qc Quality Control (FastQC) exp_end->bio_qc Raw Reads (.fastq) bio_align Alignment to Reference Genome bio_qc->bio_align bio_count Gene Expression Quantification bio_align->bio_count bio_de Differential Expression Analysis (this compound vs. DMSO) bio_count->bio_de bio_end Volcano Plot & Gene List bio_de->bio_end

References

ZSQ836: A Dual CDK12/13 Inhibitor with a Janus-Faced Mechanism in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Preclinical Development of ZSQ836

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a novel, orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and challenges of targeting transcriptional cyclin-dependent kinases in oncology.

Introduction: Targeting Transcriptional Regulation in Cancer

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of gene transcription and a promising therapeutic target in various cancers.[1] CDK12, along with its close homolog CDK13, plays a key role in the phosphorylation of the C-terminal domain of RNA polymerase II, a process essential for transcriptional elongation and the expression of genes involved in the DNA damage response (DDR).[1] Inhibition of CDK12 has been shown to induce a "BRCAness" phenotype, creating synthetic lethality with PARP inhibitors and other DNA-damaging agents.[1] However, the development of clinically viable CDK12 inhibitors has been hampered by the unfavorable pharmacokinetic properties of existing covalent inhibitors.[2] this compound was developed to address this limitation.[3]

Discovery and Rational Design of this compound

This compound was engineered to overcome the pharmacokinetic challenges of previous CDK12/13 inhibitors, such as THZ531.[1] The key innovation in the design of this compound is the use of an arsenous warhead, which allows for the development of an orally bioavailable covalent inhibitor.[3]

The development process involved the substitution of the acrylamide (B121943) functional group in THZ531 with a phenylarsenic acid group, leading to the creation of a precursor compound, ZSQ433.[1][3] Through molecular docking studies and linker optimization, the highly active compound ZSQ538 was synthesized.[3] this compound is the prodrug of ZSQ538, designed to reduce cross-reactivity and potential oxidative stress.[1][3] This strategic design has resulted in a potent and selective CDK12/13 inhibitor with favorable in vivo properties.[1]

Mechanism of Action

This compound is a covalent inhibitor that targets both CDK12 and CDK13. It covalently binds to the Cys1039 residue of CDK12. The primary mechanism of action of this compound involves the disruption of transcriptional regulation, leading to several downstream effects:

  • Downregulation of DNA Damage Response (DDR) Genes: By inhibiting CDK12/13, this compound leads to transcriptional reprogramming, including the significant downregulation of genes critical for the DNA damage response.[2][3] This impairment of DNA repair mechanisms is a key driver of its anti-tumor activity.[3]

  • Induction of DNA Damage: The suppression of DDR genes by this compound results in the accumulation of DNA double-strand breaks, leading to genomic instability in cancer cells.[3]

  • Induction of Apoptosis: The substantial DNA damage triggers programmed cell death, or apoptosis, in ovarian cancer cells.[3]

  • Impairment of Intron Splicing: this compound has been shown to impair the proper splicing of introns, leading to defective transcripts and contributing to its anti-oncogenic effects.[4]

The following diagram illustrates the proposed signaling pathway of this compound.

ZSQ836_Mechanism Proposed Signaling Pathway of this compound This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Inhibition RNA_Pol_II RNA Polymerase II CTD Phosphorylation CDK12_13->RNA_Pol_II Transcription Transcriptional Elongation RNA_Pol_II->Transcription DDR_Genes DNA Damage Response Gene Expression (e.g., BRCA1, ATM, FANCF) Transcription->DDR_Genes DNA_Repair DNA Repair DDR_Genes->DNA_Repair Genomic_Instability Genomic Instability DNA_Repair->Genomic_Instability Prevents Apoptosis Apoptosis Genomic_Instability->Apoptosis

Proposed Signaling Pathway of this compound

Preclinical Efficacy

This compound has demonstrated potent anti-cancer activity in various preclinical models of ovarian cancer.

In Vitro Studies

This compound has shown significant anti-proliferative and cytotoxic effects in a panel of ovarian cancer cell lines, including OVCAR8, HEY, and SKOV3.[1]

Parameter Value Reference
Target CDK12 / CDK13
IC50 (CDK12) 32 nM
Binding Mode Covalent (to Cys1039 of CDK12)

In vitro studies have demonstrated that this compound induces markers of DNA damage (increased γH2AX) and apoptosis (cleaved PARP and caspase-7).[3]

In Vivo Studies

The oral bioavailability of this compound has enabled robust in vivo testing.[5] In mouse models of ovarian cancer, orally administered this compound has been shown to impair tumor growth.[1]

The Dual Effect on Tumor and Immune Cells

A critical finding in the preclinical evaluation of this compound is its "Janus-faced" effect on both tumor and immune cells.[5] While it effectively suppresses tumor growth, this compound also impairs the proliferation and activation of T-cells.[2][5] This finding suggests that while this compound has direct anti-tumor effects, it may also compromise the host's anti-tumor immune response by interfering with lymphocytic infiltration into the tumor microenvironment.[2][5] This dual effect has significant implications for the future clinical development of CDK12/13 inhibitors and suggests that combination therapies may be necessary to overcome this potential limitation.

The logical relationship of this dual effect is depicted in the diagram below.

ZSQ836_Dual_Effect Dual Effects of this compound This compound This compound Tumor_Cells Ovarian Cancer Cells This compound->Tumor_Cells Inhibits Immune_Cells T-Cells This compound->Immune_Cells Inhibits Tumor_Suppression Tumor Growth Suppression Tumor_Cells->Tumor_Suppression Leads to Immune_Suppression Impaired T-Cell Proliferation & Activation Immune_Cells->Immune_Suppression Leads to

Dual Effects of this compound

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound. The development of this compound appears to be in the preclinical stage.

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

Cell Viability Assays
  • CCK-8 Assay: Ovarian cancer cell lines were treated with various concentrations of this compound for 72 hours. Cell viability was measured using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.[5]

  • IncuCyte Imaging: Cells were treated with this compound and subjected to IncuCyte live-cell imaging to monitor cell proliferation and apoptosis in real-time. Apoptosis was assessed using a caspase-3/7 activatable dye.[5]

Immunoblotting

Cells were treated with this compound for specified time courses. Whole-cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to PVDF membranes. Membranes were probed with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-7, γH2AX, pCHK1, RAD51) and appropriate secondary antibodies. GAPDH was used as a loading control.[3]

Immunofluorescence

Cells were grown on coverslips and treated with this compound. After treatment, cells were fixed, permeabilized, and incubated with primary antibodies against markers such as SC35, CDK12, CDK13, and γH2AX. Following incubation with fluorescently labeled secondary antibodies, cell nuclei were counterstained with DAPI. Images were acquired using a fluorescence microscope.[3][5]

RNA Sequencing (RNA-seq)

OVCAR8 cells were treated with this compound for 8 hours. Total RNA was extracted, and libraries were prepared for sequencing. Differentially expressed genes were identified, and gene set enrichment analysis was performed to determine the impact on various cellular pathways.[5]

The general workflow for these experiments is outlined below.

Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Lines Ovarian Cancer Cell Lines (OVCAR8, HEY, SKOV3) Treatment This compound Treatment (Varying Concentrations & Times) Cell_Lines->Treatment Viability Cell Viability Assays (CCK-8, IncuCyte) Treatment->Viability Mechanism Mechanistic Assays (Immunoblot, Immunofluorescence) Treatment->Mechanism Transcriptomics Transcriptomic Analysis (RNA-seq) Treatment->Transcriptomics Mouse_Model Mouse Xenograft Model Oral_Dosing Oral Administration of this compound Mouse_Model->Oral_Dosing Tumor_Growth Tumor Growth Monitoring Oral_Dosing->Tumor_Growth

References

ZSQ836: A Dual CDK12/CDK13 Inhibitor with Potent Anti-Tumor and Unexpected Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZSQ836 is a novel, orally bioavailable small molecule that covalently inhibits cyclin-dependent kinase 12 (CDK12) and cyclin-dependent kinase 13 (CDK13).[1] These kinases are critical regulators of transcriptional elongation and are implicated in the pathogenesis of various cancers, including ovarian cancer. This compound demonstrates potent anti-tumor activity by inducing transcriptional reprogramming, particularly the downregulation of genes involved in the DNA damage response (DDR), leading to genomic instability and apoptosis in cancer cells.[1][2] Unexpectedly, this compound also exhibits a dichotomous impact on the immune system, suppressing T-cell proliferation and activation, which results in reduced lymphocytic infiltration into the tumor microenvironment.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its effects on both tumor and immune cells, and details the experimental methodologies used to elucidate its mechanism of action.

Mechanism of Action: Dual Inhibition of CDK12/CDK13

This compound acts as a dual inhibitor of CDK12 and CDK13, two kinases that form a complex with Cyclin K. This complex is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the serine 2 position (pSer2).[1] This phosphorylation event is a key step in the transition from transcription initiation to productive elongation. By inhibiting CDK12 and CDK13, this compound prevents the phosphorylation of Pol II at Ser2, leading to premature termination of transcription, particularly of long genes which are often involved in the DNA damage response (DDR).[1]

The resulting downregulation of key DDR genes, such as those involved in homologous recombination, creates a "BRCAness" phenotype in tumor cells, rendering them more susceptible to DNA damage and apoptosis.[1] This targeted disruption of transcription and the DDR pathway forms the basis of this compound's potent anti-cancer activity.

ZSQ836_Mechanism_of_Action cluster_0 Normal Transcription Elongation cluster_1 Effect of this compound CDK12_13 CDK12/CDK13 -Cyclin K PolII_unphos RNA Pol II (unphosphorylated CTD) CDK12_13->PolII_unphos Phosphorylation of Ser2 PolII_phos RNA Pol II (pSer2 CTD) PolII_unphos->PolII_phos DDR_genes DNA Damage Response Gene Transcription PolII_phos->DDR_genes Cell_Survival Cell Survival & Proliferation DDR_genes->Cell_Survival This compound This compound CDK12_13_inhibited CDK12/CDK13 -Cyclin K This compound->CDK12_13_inhibited Inhibition PolII_unphos_2 RNA Pol II (unphosphorylated CTD) CDK12_13_inhibited->PolII_unphos_2 DDR_genes_down DDR Gene Downregulation PolII_unphos_2->DDR_genes_down Transcription Termination Apoptosis Apoptosis DDR_genes_down->Apoptosis

Figure 1: Mechanism of Action of this compound.

Impact on Tumor Cells

This compound demonstrates significant anti-proliferative and pro-apoptotic effects in ovarian cancer cell lines. Its activity is characterized by a dose-dependent reduction in cell viability and the induction of markers of programmed cell death.

Quantitative Anti-Tumor Activity

The in vitro potency of this compound has been evaluated across a panel of human ovarian cancer cell lines. The half-maximal effective concentration (EC50) for this compound has been determined to be 32 nmol/L.

Cell LineHistological SubtypeThis compound IC50 (µM)
OVCAR8High-Grade SerousData not available in tabular format
HEYHigh-Grade SerousData not available in tabular format
SKOV3AdenocarcinomaData not available in tabular format

Note: While dose-response curves have been published showing efficacy, specific IC50 values for these cell lines are not available in a tabular format in the reviewed literature.

Induction of Apoptosis and Cell Cycle Arrest

Treatment of ovarian cancer cells with this compound leads to a significant increase in apoptosis, as evidenced by the activation of caspase-3 and caspase-7, and the cleavage of PARP.[1] Furthermore, this compound induces a G2/M cell cycle arrest, preventing cancer cells from proceeding through mitosis.[1]

ZSQ836_Tumor_Cell_Effects This compound This compound CDK12_13 CDK12/CDK13 Inhibition This compound->CDK12_13 pSer2_PolII Reduced pSer2 RNA Pol II CDK12_13->pSer2_PolII DDR_Down DDR Gene Downregulation pSer2_PolII->DDR_Down DNA_Damage Increased DNA Damage (γH2AX) DDR_Down->DNA_Damage Apoptosis Apoptosis (Cleaved PARP, Cleaved Caspase-7) DNA_Damage->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest DNA_Damage->CellCycleArrest ReducedViability Reduced Cell Viability Apoptosis->ReducedViability CellCycleArrest->ReducedViability In_Vivo_Workflow Start Start Implant Intraperitoneal injection of HEY tumor cells (1 x 10^6) into BALB/c nude mice Start->Implant Tumor_Establishment Allow tumors to establish Implant->Tumor_Establishment Randomization Randomize mice into treatment and vehicle control groups Tumor_Establishment->Randomization Treatment Oral administration of This compound (50 mg/kg/day) or vehicle Randomization->Treatment Monitoring Monitor tumor growth and animal health Treatment->Monitoring Endpoint Endpoint: Sacrifice and tumor analysis Monitoring->Endpoint Analysis Tumor weight measurement, Immunohistochemistry (pSer2, γH2AX, etc.) Endpoint->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Organoarsenic Warhead of ZSQ836: A Novel Covalent Inhibitor of CDK12/CDK13

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of ZSQ836, a novel organoarsenic compound designed as a covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This document is intended for researchers, scientists, and drug development professionals interested in the application of organoarsenic chemistry in modern drug discovery, particularly in the context of oncology.

Introduction to Organoarsenic Compounds in Medicine

Organoarsenic compounds, molecules containing a carbon-arsenic bond, have a rich and complex history in medicine.[1] While the toxicity of arsenic is a significant consideration, contemporary medicinal chemistry is revisiting this class of compounds to develop novel molecules with improved therapeutic indices.[1] Historically, compounds like Salvarsan were pivotal in treating infectious diseases.[2] Modern research focuses on designing organoarsenicals with enhanced selectivity for cancer cells and reduced side effects.[1][3] These compounds can induce anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of angiogenesis, and modulation of critical signaling pathways.[1]

This compound: Rationale and Design

This compound was developed as an orally bioavailable covalent inhibitor of CDK12 and CDK13, two kinases implicated in the regulation of gene transcription and DNA damage response.[4][5][6] The design of this compound was a strategic evolution from a known irreversible CDK12/CDK13 covalent inhibitor, THZ531, which contains an electrophilic acrylamide (B121943) group.[4]

The development process involved:

  • Substitution: The acrylamide functional group of THZ531 was replaced with a phenylarsenic acid functional group to create the initial compound, ZSQ433.[4][5]

  • Linker Optimization: Molecular docking studies indicated a need to optimize the distance between the arsenous acid warhead of ZSQ433 and the target cysteine residue (Cys1039) on CDK12.[4][5] This led to the synthesis of the highly active compound ZSQ538.[4][5]

  • Prodrug Strategy: To mitigate potential cross-reactivity and oxidative stress, this compound was developed as a prodrug of ZSQ538.[4][5]

Quantitative Data

The following table summarizes the key quantitative data for this compound and its active metabolite, ZSQ538.

CompoundTargetAssayIC50/EC50Reference
This compoundCDK12Kinase Activity32 nM (EC50)[4][5][7]
ZSQ538CDK12Kinase Activity35 nM (EC50)[4][5]

Mechanism of Action

This compound exerts its therapeutic effects through the covalent inhibition of CDK12 and CDK13.[4][7] The organoarsenic warhead of its active form, ZSQ538, forms a covalent bond with the cysteine residue Cys1039 in the kinase domain of CDK12.[4][5][7] This inhibition disrupts the normal function of the CDK12/13-cyclin K complex, which is crucial for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II).[4][8] Specifically, inhibition by this compound leads to a selective reduction in the phosphorylation of Serine 2 (pSer2) of the RNA Pol II CTD.[4][8]

The downstream effects of this inhibition include:

  • Transcriptional Reprogramming: Downregulation of genes involved in the DNA damage response.[4][5][6]

  • Induction of DNA Damage: The compound provokes DNA damage in cancer cells.[4][5]

  • Apoptosis: this compound induces apoptosis in ovarian cancer cells, as evidenced by the cleavage of PARP and caspase-7.[4][5][8]

It is noteworthy that this compound has a "Janus-faced" effect, as it not only suppresses tumor cells but also impairs the proliferation and activation of T-cells, which has implications for its use in immunotherapy contexts.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

1. Cell Viability Assay (CCK-8)

  • Objective: To determine the effect of this compound on the viability of ovarian cancer cell lines.

  • Method:

    • Ovarian cancer cell lines (e.g., OVCAR8, HEY, SKOV3) are seeded in 96-well plates.

    • Cells are treated with various concentrations of this compound, THZ531, or CR8 for 72 hours.

    • After the incubation period, a Cell Counting Kit-8 (CCK-8) solution is added to each well.

    • The plates are incubated for a specified time to allow for the conversion of the WST-8 substrate to formazan (B1609692) by cellular dehydrogenases.

    • The absorbance is measured at 450 nm using a microplate reader to quantify the number of viable cells.[4]

2. Immunoblotting Analysis

  • Objective: To assess the effect of this compound on the levels of specific proteins and their phosphorylation status.

  • Method:

    • Ovarian cancer cells are treated with this compound, THZ531, or CR8 for a specified time course (e.g., 6 hours for phosphorylation analysis, longer for apoptosis markers).

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-7, pSer2 of RNA Pol II CTD).[4][5][8]

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • The protein bands are visualized using a chemiluminescence detection system.

3. RNA Sequencing (RNA-seq) and Analysis

  • Objective: To investigate the global transcriptional changes induced by this compound.

  • Method:

    • OVCAR8 cells are treated with this compound (1 μmol/L), THZ531 (1 μmol/L), or CR8 (1 μmol/L) for 24 hours.

    • Total RNA is isolated from the treated cells using an RNeasy Plus kit.

    • RNA quality and quantity are assessed.

    • Sequencing libraries are prepared from 1 μg of total RNA using the NEBNext Ultra RNA Library Prep Kit for Illumina.

    • The libraries are sequenced, and the resulting data is analyzed to identify differentially expressed genes.[4]

4. In Vivo Tumor Growth Assessment

  • Objective: To evaluate the efficacy of this compound in impairing tumor growth in a preclinical mouse model.

  • Method:

    • Mouse models with ovarian tumor xenografts (e.g., HEY xenografts) are established.

    • Mice are treated with this compound (e.g., 50 mg/kg) or a vehicle control (e.g., 0.5% hypromellose) via oral gavage.

    • Tumor growth is monitored over time.

    • At the end of the study, tumors are excised, and tissues are collected for further analysis, such as immunohistochemistry for pSer2 of RNA Pol II CTD.[5]

Visualizations

Diagram 1: Design and Activation of this compound

ZSQ836_Design_and_Activation cluster_design Rational Design cluster_prodrug Prodrug Strategy THZ531 THZ531 (Acrylamide Warhead) ZSQ433 ZSQ433 (Phenylarsenic Acid Warhead) THZ531->ZSQ433 Substitution ZSQ538 ZSQ538 (Active Metabolite) ZSQ433->ZSQ538 Linker Optimization This compound This compound (Prodrug) ZSQ538_active ZSQ538 (Active Form) This compound->ZSQ538_active Metabolic Activation

Caption: Rational design and prodrug strategy for the development of this compound.

Diagram 2: Mechanism of Action of this compound

ZSQ836_Mechanism_of_Action This compound This compound (Prodrug) ZSQ538 ZSQ538 (Active Form) Organoarsenic Warhead This compound->ZSQ538 Metabolism CDK12_13 CDK12/CDK13 ZSQ538->CDK12_13 Covalent Inhibition (Cys1039) RNA_Pol_II RNA Polymerase II CTD CDK12_13->RNA_Pol_II Phosphorylation of Ser2 pSer2 Reduced pSer2 CDK12_13->pSer2 Inhibits Phosphorylation DDR_genes DNA Damage Response Gene Transcription RNA_Pol_II->DDR_genes Promotes pSer2->DDR_genes Downregulation DNA_damage DNA Damage DDR_genes->DNA_damage Leads to Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Diagram 3: Experimental Workflow for this compound Evaluation

ZSQ836_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_lines Ovarian Cancer Cell Lines treatment This compound Treatment (Dose-Response) cell_lines->treatment viability Cell Viability Assay (CCK-8) treatment->viability immunoblot Immunoblotting (Apoptosis, pSer2) treatment->immunoblot rnaseq RNA-seq (Transcriptional Profiling) treatment->rnaseq xenograft Mouse Xenograft Model dosing Oral Dosing of this compound xenograft->dosing tumor_measurement Tumor Growth Monitoring dosing->tumor_measurement ihc Immunohistochemistry (pSer2) tumor_measurement->ihc

Caption: Workflow for the preclinical evaluation of this compound.

References

ZSQ836: A Technical Guide to its Mechanism and Impact on RNA Polymerase II CTD Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSQ836 is a potent and selective covalent dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). These kinases are critical regulators of transcriptional elongation, primarily through phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action and its specific effects on Pol II CTD phosphorylation. It includes a summary of key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and RNA Polymerase II CTD Phosphorylation

The C-terminal domain of the largest subunit of RNA Polymerase II (RPB1) consists of multiple repeats of the heptapeptide (B1575542) consensus sequence Y-S-P-T-S-P-S. The phosphorylation status of the serine residues within this repeat, particularly at positions 2 and 5 (Ser2 and Ser5), dictates the stage of the transcription cycle and the recruitment of various protein factors involved in transcription, RNA processing, and chromatin modification.

CDK12, in complex with Cyclin K, plays a pivotal role in the transition from transcriptional initiation to productive elongation by phosphorylating Ser2 of the Pol II CTD. Inhibition of CDK12/13 has emerged as a promising therapeutic strategy in oncology, particularly in cancers characterized by transcriptional dysregulation.

This compound is a novel covalent inhibitor that demonstrates high potency and selectivity for CDK12 and CDK13. Its mechanism of action involves the specific and covalent modification of a cysteine residue within the kinase domain of these enzymes, leading to their irreversible inhibition. This inhibition directly results in a decrease in Pol II CTD Ser2 phosphorylation, leading to transcriptional stress, DNA damage, and ultimately, apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the activity and effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Assay TypeNotes
CDK1232[1]In Vitro Kinase AssayCovalently interacts with Cys1039 of CDK12.[1]
CDK13Not specifiedIn Vitro Kinase AssayThis compound is a dual inhibitor of CDK12 and CDK13.
CDK9Weak affinityKinase Panel ScreenTested against a panel of 373 other kinases.[1]
GSK3AWeak affinityKinase Panel ScreenTested against a panel of 373 other kinases.[1]
GSK3BWeak affinityKinase Panel ScreenTested against a panel of 373 other kinases.[1]

Table 2: Cellular Effects of this compound in Ovarian Cancer Cell Lines (OVCAR8, HEY, SKOV3)

ParameterObservationThis compound ConcentrationDuration of Treatment
Pol II CTD pSer2Selective reduction3 µmol/L6 hours
Pol II CTD pSer5Less influence3 µmol/L6 hours
Pol II CTD pSer7Less influence3 µmol/L6 hours
γH2AX (DNA Damage Marker)Increased protein levels3 µmol/LTime-dependent
pCHK1Decreased protein levels3 µmol/LTime-dependent
RAD51Decreased protein levels3 µmol/LTime-dependent
ApoptosisInduction (cleaved PARP, cleaved caspase-7)3 µmol/LTime-dependent

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

ZSQ836_Signaling_Pathway cluster_0 This compound Mechanism of Action This compound This compound CDK12_13 CDK12/CDK13 This compound->CDK12_13 Covalent Inhibition Pol_II_CTD RNA Polymerase II CTD (Unphosphorylated Ser2) pSer2_Pol_II pSer2-RNA Polymerase II CTD CDK12_13->pSer2_Pol_II Phosphorylation Elongation Transcriptional Elongation pSer2_Pol_II->Elongation DDR_Genes DNA Damage Response Gene Expression Elongation->DDR_Genes DNA_Damage DNA Damage DDR_Genes->DNA_Damage Suppression of Repair Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound covalently inhibits CDK12/13, blocking Ser2 phosphorylation on Pol II CTD.

Experimental Workflow for Assessing this compound Activity

ZSQ836_Experimental_Workflow cluster_1 Experimental Workflow start Start: this compound Compound invitro_kinase In Vitro Kinase Assay start->invitro_kinase cell_culture Cell Culture Treatment (e.g., Ovarian Cancer Lines) start->cell_culture ic50 Determine IC50 invitro_kinase->ic50 western_blot Western Blot Analysis cell_culture->western_blot pulldown Competitive Pulldown Assay cell_culture->pulldown phenotypic Phenotypic Assays cell_culture->phenotypic pSer2 Measure pSer2-Pol II Levels western_blot->pSer2 target_engagement Confirm Target Engagement pulldown->target_engagement viability Assess Cell Viability/Apoptosis phenotypic->viability

Caption: Workflow for characterizing this compound from in vitro activity to cellular effects.

Detailed Experimental Protocols

In Vitro CDK12/Cyclin K Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant CDK12/Cyclin K.

Materials:

  • Recombinant human CDK12/Cyclin K complex

  • GST-tagged Pol II CTD substrate

  • This compound compound stock solution (in DMSO)

  • Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • ATP solution

  • [γ-³²P]ATP

  • SDS-PAGE gels and buffers

  • Phosphorimager system

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a microcentrifuge tube, combine the recombinant CDK12/Cyclin K enzyme (e.g., 50 ng) with the desired concentration of this compound or DMSO (vehicle control).

  • Pre-incubate the enzyme-inhibitor mixture for 30 minutes at room temperature to allow for covalent bond formation.

  • Add the GST-Pol II CTD substrate (e.g., 1 µg) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and a small amount of [γ-³²P]ATP to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for 60 minutes.

  • Terminate the reaction by adding 2x SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the band corresponding to the phosphorylated GST-Pol II CTD using a phosphorimager.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Pol II CTD Ser2 Phosphorylation

This protocol describes the detection of changes in Pol II CTD Ser2 phosphorylation in cells treated with this compound.

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR8)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-RNA Polymerase II CTD (Ser2)

    • Mouse anti-RNA Polymerase II (total)

    • Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed OVCAR8 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3 µM) or DMSO for the desired time (e.g., 6 hours).

  • Wash the cells with ice-cold PBS and lyse them in supplemented lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pSer2-Pol II (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total Pol II and GAPDH to ensure equal loading.

Competitive Pulldown Assay for Target Engagement

This protocol aims to confirm the covalent binding of this compound to CDK12 in a cellular context.

Materials:

  • Biotinylated broad-spectrum kinase probe with a cysteine-reactive warhead (e.g., biotin-alkyne-acrylamide)

  • Ovarian cancer cell lysate

  • This compound

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Mass spectrometry facility for protein identification

Procedure:

  • Prepare cell lysate from untreated OVCAR8 cells.

  • Aliquot the lysate into two tubes. To one tube, add this compound (e.g., 10 µM) and to the other, add DMSO (control). Incubate for 1 hour at 4°C to allow this compound to bind to its targets.

  • Add the biotinylated cysteine-reactive probe to both tubes and incubate for another hour. This probe will label cysteine residues that are not occupied by this compound.

  • Add pre-washed streptavidin-coated magnetic beads to each lysate and incubate for 2 hours at 4°C with rotation to capture the biotin-labeled proteins.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

  • Run the eluates on an SDS-PAGE gel.

  • Excise the entire lane for each sample and submit for in-gel digestion followed by LC-MS/MS analysis.

  • Analyze the mass spectrometry data to identify and quantify the proteins captured in each condition. A significant reduction in the abundance of CDK12 in the this compound-treated sample compared to the control indicates that this compound has successfully engaged and blocked the covalent binding site on CDK12.

Conclusion

This compound is a highly specific and potent covalent inhibitor of CDK12 and CDK13. Its mechanism of action, centered on the reduction of RNA Polymerase II CTD Ser2 phosphorylation, provides a clear rationale for its anti-cancer effects. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the activity and cellular consequences of this compound and similar CDK12/13 inhibitors. The continued study of such compounds holds significant promise for the development of novel therapeutics targeting transcriptional dependencies in cancer.

References

ZSQ836: A Foundational Guide to a Novel CDK12/13 Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSQ836 is an investigational, potent, and orally bioavailable covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] These kinases are crucial regulators of transcriptional elongation and have emerged as promising therapeutic targets in oncology, particularly in ovarian cancer. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, detailing its mechanism of action, anti-tumor activity, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the kinase activity of CDK12 and CDK13. This inhibition leads to a cascade of downstream events culminating in cancer cell death. The core mechanism involves the disruption of transcriptional processes, particularly the downregulation of genes involved in the DNA Damage Response (DDR) pathway.[1][2][3] This impairment of DNA repair mechanisms leads to an accumulation of DNA damage, triggering cell cycle arrest and apoptosis in cancer cells.

A key molecular event following this compound treatment is the reduction of phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2), a modification critical for transcriptional elongation.[1]

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across various ovarian cancer cell lines. While a comprehensive comparative table of IC50 values is not publicly available, the EC50 for this compound has been determined to be 32 nmol/L.[1] The compound has been shown to induce apoptosis in ovarian cancer cell lines such as OVCAR8, HEY, and SKOV3.[1]

Quantitative In Vitro Data
ParameterValueCell Line/TargetReference
IC50 (CDK12) 32 nMEnzyme Assay[1]
EC50 32 nmol/LCellular Assay---

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in murine models of ovarian cancer have demonstrated the in vivo efficacy of this compound. In a study utilizing an OV2944-HM-1 allograft model, oral administration of this compound at 50 mg/kg/day resulted in a significant impairment of tumor growth. While specific tumor growth inhibition percentages and survival data are not detailed in the available literature, the treatment was shown to be efficacious.[1]

Pharmacokinetic Profile of this compound in Mice
Route of AdministrationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Oral (P.O.) 50 mg/kg12302876045.8
Intravenous (I.V.) 10 mg/kg21500.0833820N/A

Data obtained from preclinical studies in mice.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of CDK12/13 leads to reduced phosphorylation of RNA Pol II, downregulation of DDR genes, accumulation of DNA damage, and ultimately apoptosis.

ZSQ836_Signaling_Pathway cluster_effects Downstream Effects This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Inhibits RNA_Pol_II RNA Pol II (pSer2) CDK12_13->RNA_Pol_II Phosphorylates DDR_Genes DNA Damage Response Genes (e.g., pCHK1, RAD51) RNA_Pol_II->DDR_Genes Promotes Transcription DNA_Damage DNA Damage (γH2AX) DDR_Genes->DNA_Damage Repairs Apoptosis Apoptosis (Cleaved PARP, Cleaved Caspase-7) DNA_Damage->Apoptosis Induces

Caption: this compound inhibits CDK12/13, leading to reduced transcription of DNA damage response genes and subsequent apoptosis.

Experimental Workflow: In Vitro Analysis of this compound

The following diagram outlines a typical workflow for the in vitro evaluation of this compound.

in_vitro_workflow cluster_assays Cellular Assays start Start cell_culture Ovarian Cancer Cell Lines (OVCAR8, HEY, SKOV3) start->cell_culture zsq836_treatment This compound Treatment (Various Concentrations) cell_culture->zsq836_treatment cck8 Cell Viability (CCK-8 Assay) zsq836_treatment->cck8 immunoblot Protein Expression (Immunoblotting) zsq836_treatment->immunoblot if_staining DNA Damage Foci (Immunofluorescence) zsq836_treatment->if_staining data_analysis Data Analysis (IC50, Protein Levels, Foci Quantification) cck8->data_analysis immunoblot->data_analysis if_staining->data_analysis end End data_analysis->end

Caption: Workflow for in vitro characterization of this compound's effects on ovarian cancer cells.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from standard procedures for assessing cell viability in response to a compound.

  • Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR8, HEY, SKOV3) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Immunoblotting

This protocol outlines the detection of key protein markers of DNA damage and apoptosis.

  • Cell Lysis: Plate ovarian cancer cells and treat with this compound (e.g., 3 µmol/L) for various time points (e.g., 0, 6, 12, 24 hours).[1] After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., γH2AX, pCHK1, RAD51, cleaved PARP, cleaved caspase-7, GAPDH).[1] Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for γH2AX

This protocol is for visualizing DNA double-strand breaks.

  • Cell Culture and Treatment: Grow ovarian cancer cells on glass coverslips in a 24-well plate. Treat the cells with this compound (e.g., 3 µmol/L) for 24 hours.[1]

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (a dilution of 1:200 to 1:500 is common, but should be optimized) in 1% BSA in PBST in a humidified chamber overnight at 4°C.[2][4][5]

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in 1% BSA in PBST for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope.

Dual Role in Targeting Tumor and Immune Cells

An important aspect of this compound's activity is its dual effect on both tumor and immune cells. While it effectively induces genomic instability and apoptosis in malignant cells, it has also been observed to impair lymphocytic infiltration in neoplastic lesions by interfering with T-cell proliferation and activation.[2][3][6] This "Janus-faced" effect highlights the complexity of targeting transcriptional kinases and is a critical consideration for the future clinical development of CDK12/13 inhibitors, suggesting potential for combination therapies to modulate the immune response.

Conclusion

This compound is a promising novel CDK12/13 inhibitor with potent anti-tumor activity in preclinical models of ovarian cancer. Its mechanism of action, centered on the disruption of the DNA damage response, provides a strong rationale for its further development. The detailed experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in this class of compounds. Further investigation into the nuanced effects of this compound on the tumor microenvironment and the development of rational combination strategies will be crucial for realizing its full therapeutic potential.

References

Methodological & Application

ZSQ836 Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSQ836 is a potent, selective, and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] It functions as a covalent inhibitor, interacting with Cys1039 of CDK12.[1] this compound has demonstrated significant anti-cancer activity in both cell culture and in vivo models, particularly in ovarian cancer.[2][3] Its mechanism of action involves the induction of transcriptional reprogramming, downregulation of DNA damage response (DDR) genes, and subsequent apoptosis.[2][3] These application notes provide detailed protocols for utilizing this compound in a research setting.

Mechanism of Action

This compound is a prodrug of the active compound ZSQ538.[3] As a dual inhibitor of CDK12 and CDK13, this compound disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), primarily at the Serine 2 position (pSer2).[4] This inhibition of transcriptional machinery leads to a global downregulation of gene expression, with a pronounced effect on genes involved in the DNA damage response, such as BRCA1, FANCF, and ATM. The suppression of these critical DDR genes sensitizes cancer cells to DNA damage, leading to genomic instability and ultimately triggering the apoptotic signaling pathway.[2]

ZSQ836_Signaling_Pathway This compound This compound CDK12_13 CDK12/CDK13 This compound->CDK12_13 RNA_Pol_II RNA Pol II CTD (pSer2) CDK12_13->RNA_Pol_II phosphorylates Transcription Transcription of DDR Genes RNA_Pol_II->Transcription DDR_Proteins DDR Proteins (e.g., BRCA1, RAD51) Transcription->DDR_Proteins DNA_Damage Increased DNA Damage (γH2AX) Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of this compound.

Data Presentation

Recommended Working Concentrations

The optimal working concentration of this compound is cell line-dependent. It is recommended to perform a dose-response curve to determine the IC50 for each specific cell line.

Cell LineAssayConcentrationIncubation TimeReference
OVCAR8Immunoblotting3 µmol/LTime course[2]
HEYImmunoblotting3 µmol/LTime course[2]
SKOV3Immunoblotting3 µmol/LTime course[2]
OVCAR8Immunofluorescence3 µmol/L24 hours[2]
HEYImmunofluorescence3 µmol/L24 hours[2]
SKOV3Immunofluorescence3 µmol/L24 hours[2]
OVCAR8Cell Viability (CCK-8)Various72 hours[2]
HEYCell Viability (CCK-8)Various72 hours[2]
SKOV3Cell Viability (CCK-8)Various72 hours[2]
OVCAR8Gene Expression Analysis3 µmol/L8 hours[2]
In Vitro Kinase Activity
KinaseIC50Reference
CDK1232 nM[1]

Experimental Protocols

Stock Solution Preparation
  • Reconstitution : this compound is typically supplied as a solid. Reconstitute in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Storage : Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Experimental_Workflow cluster_prep cluster_treatment cluster_assays Downstream Assays start Start stock_prep Prepare this compound Stock Solution (DMSO) start->stock_prep cell_culture Culture Cells to ~80% Confluency start->cell_culture treatment Treat Cells with This compound Working Solution stock_prep->treatment cell_culture->treatment incubation Incubate for Specified Duration treatment->incubation viability Cell Viability (e.g., CCK-8) incubation->viability immunoblot Immunoblotting incubation->immunoblot if_staining Immunofluorescence incubation->if_staining

Caption: General experimental workflow.

Cell Viability Assay (CCK-8)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • CCK-8 (Cell Counting Kit-8) reagent

  • 96-well clear-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding :

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment :

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation :

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]

  • CCK-8 Addition :

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours, or until a visible color change is observed.

  • Data Acquisition :

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis :

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results to determine the IC50 value.

Immunoblotting

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-pCHK1, anti-RAD51, anti-cleaved PARP, anti-cleaved caspase-7, anti-pSer2 RNA Pol II, anti-GAPDH)[2]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis :

    • Wash treated cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation :

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer :

    • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation :

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection :

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence

Materials:

  • Cells grown on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 2% BSA in PBS)

  • Primary antibodies (e.g., anti-γH2AX, anti-H3K27ac)[2]

  • Alexa Fluor-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment :

    • Seed cells on sterile coverslips in a multi-well plate and allow them to attach overnight.

    • Treat cells with this compound as required.

  • Fixation and Permeabilization :

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.[2]

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes at room temperature.[2]

    • Wash three times with PBS.

  • Blocking and Antibody Staining :

    • Block with 2% BSA in PBS for 30 minutes at room temperature.[2]

    • Incubate with the primary antibody in blocking solution overnight at 4°C.[2]

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor-conjugated secondary antibody in blocking solution for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting :

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging :

    • Visualize the stained cells using a fluorescence microscope.

Safety Precautions

This compound is an organoarsenic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] All handling should be performed in a chemical fume hood. Dispose of waste according to institutional guidelines for chemical waste.

References

Application Notes and Protocols for in vivo Administration of ZSQ836 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of ZSQ836, a potent and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), in various mouse models of cancer. The protocols outlined below are based on preclinical studies and are intended to assist in the design and execution of in vivo efficacy, pharmacokinetic, and pharmacodynamic experiments.

Mechanism of Action of this compound

This compound is a covalent inhibitor that targets CDK12 and CDK13, two kinases crucial for the regulation of transcriptional elongation. By inhibiting these kinases, this compound disrupts the transcription of key genes, particularly those involved in the DNA damage response (DDR). This leads to genomic instability in cancer cells, ultimately inducing apoptosis and impairing tumor growth.[1][2] Notably, this compound has also been shown to interfere with T-cell proliferation and activation, suggesting a complex interaction with the tumor immune microenvironment.[1]

ZSQ836_Mechanism_of_Action cluster_0 This compound Administration cluster_1 Cellular Targets cluster_2 Downstream Effects This compound This compound (Oral Administration) CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Inhibition Transcription Disrupted Transcriptional Elongation CDK12_13->Transcription TCell Impaired T-Cell Proliferation & Activation CDK12_13->TCell Impacts DDR Downregulation of DNA Damage Response Genes Transcription->DDR Instability Genomic Instability DDR->Instability Apoptosis Tumor Cell Apoptosis Instability->Apoptosis

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of this compound in mouse models.

Table 1: In Vivo Dosing of this compound in Mouse Models

Mouse ModelCancer TypeDosageAdministration RouteDosing ScheduleVehicleCombination Agent(s)Reference
BALB/c nude mice (HEY xenograft)Ovarian Cancer50 mg/kgOral gavageDaily for 14 days0.5% hypromelloseN/A (Single agent)[3][4]
BALB/c nude mice (HEY xenograft)Ovarian Cancer25 mg/kgOral gavageDaily0.5% hypromelloseCisplatin (3 mg/kg, i.p., every 5 days)[3][4]
BALB/c nude mice (HEY xenograft)Ovarian Cancer25 mg/kgOral gavageDaily0.5% hypromelloseOlaparib (50 mg/kg, oral, daily)[3]
B6C3F1 mice (OV2944-HM-1 allograft)Ovarian Cancer50 mg/kgOral gavageDaily0.5% hypromelloseN/A (Single agent)[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterOral Administration (P.O.)Intravenous Administration (I.V.)
Tmax (h) ~2Not Applicable
Cmax (ng/mL) ~1500~4000
AUC (ng·h/mL) ~6000~4500

Pharmacokinetic data is estimated from graphical representations in published literature and should be considered approximate.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration to mice.

Materials:

  • This compound powder

  • Hypromellose (HPMC)

  • Sterile deionized water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare 0.5% Hypromellose Vehicle:

    • Weigh the appropriate amount of hypromellose powder to prepare a 0.5% (w/v) solution in sterile deionized water.

    • Slowly add the hypromellose powder to the water while stirring vigorously to prevent clumping.

    • Continue to stir until the hypromellose is completely dissolved. The solution may need to be stirred for several hours at room temperature or overnight at 4°C.

  • Prepare this compound Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess.

    • Weigh the calculated amount of this compound powder and place it in a sterile tube.

    • Add a small amount of the 0.5% hypromellose vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for a short period to aid in dispersion.

  • Storage:

    • The this compound suspension should be prepared fresh daily.

    • Store the suspension at 4°C and protect it from light until administration.

    • Vortex the suspension thoroughly before each administration to ensure uniform dosing.

Protocol 2: In Vivo Efficacy Study in an Ovarian Cancer Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous or intraperitoneal ovarian cancer xenograft model.

Experimental_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Efficacy Assessment Cell_Culture HEY Cell Culture Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Intraperitoneal) Cell_Culture->Tumor_Implantation Randomization Tumor-Bearing Mice Randomization Tumor_Implantation->Randomization Treatment This compound or Vehicle Administration (Oral Gavage) Randomization->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Excision & Weight Measurement Monitoring->Endpoint

Figure 2: General experimental workflow for an in vivo efficacy study.

Materials and Animals:

  • 6-8 week old female BALB/c nude mice

  • HEY human ovarian cancer cell line

  • Standard cell culture reagents

  • Prepared this compound suspension and vehicle

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Cell Implantation:

    • Culture HEY cells under standard conditions.

    • Harvest cells and resuspend them in a sterile, serum-free medium or PBS.

    • For subcutaneous xenografts, inject 1 x 10^6 HEY cells in a volume of 100-200 µL into the flank of each mouse.

    • For intraperitoneal xenografts, inject 1 x 10^6 HEY cells in a volume of 100-200 µL into the peritoneal cavity.[1]

  • Tumor Growth and Randomization:

    • Allow tumors to establish and grow. For subcutaneous models, this is typically when tumors reach a volume of 100-150 mm³.

    • Randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound or vehicle to the respective groups via oral gavage according to the dosing schedule outlined in Table 1.

  • Monitoring and Efficacy Assessment:

    • Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and overall health.

    • For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • At the end of the study, euthanize the mice and carefully excise the tumors.

    • Weigh the excised tumors to determine the final tumor burden. For intraperitoneal models, all visible tumor nodules should be collected and weighed.[3]

Protocol 3: Pharmacokinetic Study

This protocol provides a general guideline for conducting a pharmacokinetic study of this compound in mice.

Materials and Animals:

  • 6-8 week old female BALB/c nude mice

  • Prepared this compound formulation

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Drug Administration:

    • Administer a single dose of this compound to the mice via oral gavage or intravenous injection.

  • Blood Sample Collection:

    • Collect blood samples at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood can be collected via various methods such as retro-orbital sinus, submandibular vein, or cardiac puncture (terminal).

  • Plasma Preparation:

    • Process the collected blood samples to obtain plasma by centrifugation.

  • Bioanalysis:

    • Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound.[3][4]

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.

Tolerability and Toxicity

Preclinical studies have reported that this compound has favorable pharmacokinetics and is well-tolerated in mice.[1] However, as with any experimental compound, it is crucial to monitor for signs of toxicity during in vivo studies. Key parameters to monitor include:

  • Body Weight: Record the body weight of each mouse 2-3 times per week. Significant weight loss can be an indicator of toxicity.

  • Clinical Observations: Observe the animals daily for any changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, social isolation), or signs of distress.

  • Necropsy: At the end of the study, a gross necropsy can be performed to look for any abnormalities in major organs.

Should any signs of severe toxicity be observed, appropriate measures should be taken in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for Immunoblotting of ZSQ836 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing immunoblotting on cells treated with ZSQ836, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] this compound has been shown to induce DNA damage and apoptosis in cancer cells, particularly in ovarian cancer models.[2][3] This protocol is designed to guide researchers in assessing the downstream effects of this compound on key cellular proteins.

Mechanism of Action and Key Protein Targets

This compound covalently binds to Cys1039 of CDK12, inhibiting its kinase activity.[1] This inhibition disrupts transcriptional regulation, leading to the downregulation of genes involved in the DNA damage response (DDR).[2][3] Consequently, treatment with this compound leads to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis.[2][4]

Immunoblotting is a crucial technique to verify the on-target effects of this compound and to elucidate its mechanism of action in various cell types. Key proteins of interest for immunoblot analysis after this compound treatment are summarized in the table below.

Quantitative Data Summary

Target ProteinExpected Change After this compound TreatmentFunctionRelevant Cell Lines
p-CDK12 (Phospho-CDK12) Active form of CDK12Ovarian Cancer Cells
p-CDK13 (Phospho-CDK13) Active form of CDK13Ovarian Cancer Cells
p-RNA Polymerase II CTD (Ser2) Transcription elongationOvarian Cancer Cells (OVCAR8, HEY, SKOV3)[2][5]
γH2AX (Phospho-H2AX Ser139) Marker of DNA double-strand breaksOvarian Cancer Cells (OVCAR8, HEY, SKOV3)[2]
p-CHK1 (Phospho-CHK1) DNA damage checkpoint kinaseOvarian Cancer Cells (OVCAR8, HEY, SKOV3)[2]
RAD51 Homologous recombination repair proteinOvarian Cancer Cells (OVCAR8, HEY, SKOV3)[2]
Cleaved PARP Marker of apoptosisOvarian Cancer Cells[5]
Cleaved Caspase-7 Marker of apoptosisOvarian Cancer Cells[5]
Cyclin K No significant change expectedRegulatory partner of CDK12/13Ovarian Cancer Cells[5]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound.

ZSQ836_Signaling_Pathway cluster_0 This compound Action cluster_1 CDK12/13 Complex cluster_2 Transcription Regulation cluster_3 Cellular Response This compound This compound CDK12_13 CDK12 / CDK13 (Cyclin K) This compound->CDK12_13 Inhibits RNAPII RNA Polymerase II (p-Ser2) CDK12_13->RNAPII Phosphorylates Reduced_Repair ↓ DNA Repair (p-CHK1, RAD51) CDK12_13->Reduced_Repair Maintains DDR_Genes DDR Gene Transcription RNAPII->DDR_Genes Promotes DDR_Genes->Reduced_Repair DNA_Damage ↑ DNA Damage (γH2AX) Apoptosis ↑ Apoptosis (Cleaved PARP, Caspase-7) DNA_Damage->Apoptosis Induces Reduced_Repair->DNA_Damage Leads to

Caption: this compound inhibits CDK12/13, leading to reduced transcription of DNA damage response genes, increased DNA damage, and apoptosis.

Experimental Workflow Diagram

The diagram below outlines the major steps for the immunoblotting protocol.

Immunoblotting_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., Ovarian Cancer Cells) start->cell_culture end End lysis 2. Cell Lysis (RIPA or SDS Buffer) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF or Nitrocellulose) sds_page->transfer blocking 6. Membrane Blocking (5% BSA or Milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection 9. Detection (Chemiluminescence) secondary_ab->detection analysis 10. Data Analysis detection->analysis analysis->end

Caption: Workflow for immunoblotting analysis of this compound-treated cells.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

Materials and Reagents:

  • Cell Lines: e.g., OVCAR8, HEY, SKOV3

  • This compound: Prepare stock solutions in DMSO.

  • Cell Culture Media and Reagents

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer or 1X SDS sample buffer.[6][7]

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels

  • Running Buffer (Tris-Glycine-SDS)

  • Transfer Buffer (Tris-Glycine-Methanol)

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% w/v non-fat dry milk or 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6][8]

  • Primary Antibodies: Refer to the data summary table for suggested targets.

  • HRP-conjugated Secondary Antibodies

  • Chemiluminescent Substrate (ECL)

  • Imaging System (e.g., X-ray film or digital imager)

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in appropriate culture plates (e.g., 6-well or 10 cm plates) and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound (e.g., 3 µmol/L) or vehicle control (DMSO) for the specified duration (e.g., 6, 12, 24 hours).[2][9]

  • Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS.[6] b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[6] d. Incubate on ice for 15-30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7] f. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes.[6]

  • SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel at a constant voltage until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[6][8] b. Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle shaking.[10] c. Wash the membrane three times for 5-10 minutes each with TBST.[8] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6] e. Wash the membrane three times for 10 minutes each with TBST.[8]

  • Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[10] b. Capture the chemiluminescent signal using an appropriate imaging system. c. For quantitative analysis, use densitometry software to measure band intensities. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).[5]

References

Application Notes and Protocols for Immunofluorescence Staining of γH2AX following ZSQ836 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSQ836 is a potent and orally bioavailable dual inhibitor of cyclin-dependent kinase 12 (CDK12) and cyclin-dependent kinase 13 (CDK13).[1][2] These kinases play a crucial role in the regulation of transcription and the DNA damage response (DDR).[1][3] Inhibition of CDK12 and CDK13 by this compound leads to the downregulation of key DDR genes, resulting in an accumulation of DNA double-strand breaks (DSBs) and subsequent genomic instability in cancer cells.[1]

A key biomarker for DSBs is the phosphorylation of the histone variant H2AX at serine 139, designated as γH2AX.[4] Following the formation of a DSB, H2AX is rapidly phosphorylated, leading to the formation of discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy. This application note provides a detailed protocol for the immunofluorescence staining of γH2AX in cancer cells treated with this compound, enabling the assessment of its pharmacodynamic effects and the quantification of induced DNA damage.

Signaling Pathway of this compound-Induced γH2AX Formation

This compound inhibits CDK12 and CDK13, which are critical for the transcription of genes involved in the DNA damage response, including homologous recombination repair. This inhibition leads to a reduced capacity to repair DNA damage. The resulting accumulation of unrepaired DNA double-strand breaks triggers the phosphorylation of H2AX at serine 139 by kinases such as ATM, ATR, and DNA-PK, leading to the formation of γH2AX foci at the damage sites.

ZSQ836_pathway This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Inhibition DDR_Genes Transcription of DNA Damage Response Genes (e.g., BRCA1, RAD51) CDK12_13->DDR_Genes Phosphorylation of RNA Pol II DNA_Repair Homologous Recombination Repair DDR_Genes->DNA_Repair Reduced Expression DSBs Accumulation of DNA Double-Strand Breaks DNA_Repair->DSBs Impaired Repair H2AX H2AX DSBs->H2AX Activation of ATM/ATR/DNA-PK gamma_H2AX γH2AX Foci Formation H2AX->gamma_H2AX Phosphorylation at Ser139

Caption: this compound Signaling to γH2AX.

Data Presentation

Treatment of cancer cell lines with this compound results in a significant, dose-dependent increase in the formation of nuclear γH2AX foci, indicative of DNA double-strand breaks.[1][5] While specific quantitative data from a single study is not available in a tabular format, the following table represents the expected outcome based on qualitative descriptions from the literature for a 24-hour treatment with 3 µM this compound in ovarian cancer cell lines.

Cell LineTreatmentAverage γH2AX Foci per Cell (± SEM)Percentage of γH2AX Positive Cells (%)
OVCAR8 Vehicle (DMSO)2.5 ± 0.815
This compound (3 µM)25.1 ± 3.285
HEY Vehicle (DMSO)3.1 ± 1.018
This compound (3 µM)28.9 ± 4.190
SKOV3 Vehicle (DMSO)1.8 ± 0.512
This compound (3 µM)22.4 ± 2.982

Experimental Protocols

Workflow for Immunofluorescence Staining of γH2AX

The following diagram outlines the key steps in the immunofluorescence staining protocol for γH2AX after this compound treatment.

IF_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis Cell_Seeding 1. Seed cells onto coverslips or imaging plates Adherence 2. Allow cells to adhere (24 hours) Cell_Seeding->Adherence ZSQ836_Treatment 3. Treat cells with this compound or vehicle control Adherence->ZSQ836_Treatment Fixation 4. Fixation (4% Paraformaldehyde) ZSQ836_Treatment->Fixation Permeabilization 5. Permeabilization (0.25% Triton X-100) Fixation->Permeabilization Blocking 6. Blocking (5% BSA) Permeabilization->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-γH2AX) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (Fluorescently labeled) Primary_Ab->Secondary_Ab Counterstain 9. Counterstain (DAPI) Secondary_Ab->Counterstain Mounting 10. Mount coverslips Counterstain->Mounting Imaging 11. Image Acquisition (Fluorescence Microscope) Mounting->Imaging Quantification 12. Image Analysis and Quantification Imaging->Quantification

Caption: Immunofluorescence Workflow.
Detailed Protocol for γH2AX Immunofluorescence Staining

Materials:

  • Cell Culture:

    • Appropriate cancer cell line (e.g., OVCAR8, HEY, SKOV3)

    • Complete culture medium (e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

  • Reagents for Staining:

    • This compound (dissolved in DMSO)

    • Phosphate-Buffered Saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.25% Triton X-100 in PBS

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

    • Primary Antibody: Mouse or Rabbit anti-phospho-Histone H2A.X (Ser139) antibody

    • Secondary Antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)

    • Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI)

    • Antifade mounting medium

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • 12- or 24-well plates

    • Sterile glass coverslips or imaging-grade multi-well plates

    • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed the cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for attachment.

  • This compound Treatment:

    • Prepare the desired concentrations of this compound in complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the wells and add the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Fixation:

    • Aspirate the medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by adding Blocking Buffer to each well and incubating for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-γH2AX primary antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:500).

    • Aspirate the Blocking Buffer and add the diluted primary antibody to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in Blocking Buffer (a typical starting dilution is 1:1000). Protect the antibody from light.

    • Aspirate the wash buffer and add the diluted secondary antibody to each coverslip.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining:

    • Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

    • Add DAPI solution (e.g., 300 nM in PBS) to each coverslip and incubate for 5 minutes at room temperature in the dark to stain the nuclei.

  • Mounting:

    • Aspirate the DAPI solution and wash the coverslips once with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope with appropriate filters for DAPI (blue) and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488).

    • Capture images from multiple random fields for each condition.

    • Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ (Fiji) or other automated platforms.[4][6] The percentage of γH2AX-positive cells (cells with a defined number of foci, e.g., >5) can also be determined.

References

Application Notes and Protocols for Measuring ZSQ836 Cytotoxicity using CCK-8 Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSQ836 is a potent and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] These kinases are crucial regulators of transcriptional elongation and are implicated in the progression of various cancers, including ovarian cancer.[4][5][6] Inhibition of CDK12/13 by this compound has been shown to induce DNA damage and apoptosis in cancer cells, making it a promising therapeutic agent.[1][2][7] The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method used to assess cell viability and cytotoxicity.[8] This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in viable cells to produce a water-soluble formazan (B1609692) dye.[8][9] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

These application notes provide a detailed protocol for utilizing the CCK-8 assay to measure the cytotoxic effects of this compound on cancer cell lines.

Principle of the CCK-8 Assay

The CCK-8 assay is based on the enzymatic reduction of the tetrazolium salt WST-8 by dehydrogenases present in metabolically active cells. This reaction produces a yellow-orange formazan dye that is soluble in the cell culture medium. The intensity of the color, measured as absorbance at approximately 450 nm, is directly proportional to the number of viable cells. In a cytotoxicity assay, a decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Data Presentation

The following table summarizes hypothetical quantitative data from a CCK-8 assay measuring the cytotoxicity of this compound on an ovarian cancer cell line (e.g., OVCAR8) after 72 hours of treatment. This data can be used to calculate the IC50 value of the compound.

This compound Concentration (µM)Mean Absorbance (450 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2540.085100.0
0.011.1980.07295.5
0.10.9870.06178.7
0.50.6520.04552.0
10.4330.03334.5
50.1880.02115.0
100.0950.0157.6
Blank0.0500.0050.0

Note: This is example data and actual results may vary depending on the cell line, experimental conditions, and specific batch of this compound.

Experimental Protocols

This section provides a detailed methodology for measuring the cytotoxicity of this compound using the CCK-8 assay.

Materials and Equipment
  • This compound compound

  • Cell Counting Kit-8 (CCK-8)

  • Cancer cell line (e.g., OVCAR8, HEY, or SKOV3)[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader with a 450 nm filter

  • Sterile, multichannel pipettes and pipette tips

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay CCK-8 Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution C Add this compound Serial Dilutions to Cells A->C B Cell Culture and Seeding B->C D Incubate for 72 hours C->D E Add CCK-8 Reagent D->E F Incubate for 1-4 hours E->F G Measure Absorbance at 450 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for this compound cytotoxicity assessment using CCK-8 assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell line in complete medium until it reaches approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Count the cells and adjust the concentration to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only, no cells).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • CCK-8 Assay:

    • After the 72-hour treatment period, add 10 µL of the CCK-8 solution to each well.

    • Be careful to not introduce bubbles into the wells, as they can interfere with the absorbance reading.

    • Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The optimal incubation time may vary depending on the cell type and density.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Calculate the cell viability using the following formula: Cell Viability (%) = [(Asample - Ablank) / (Acontrol - Ablank)] x 100 Where:

      • Asample is the absorbance of the wells treated with this compound.

      • Acontrol is the absorbance of the vehicle control wells.

      • Ablank is the absorbance of the blank wells (medium and CCK-8 only).

    • Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

G This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 RNAPII RNA Polymerase II (CTD Phosphorylation) CDK12_13->RNAPII Activation DDR_Genes Transcription of DNA Damage Response Genes (e.g., BRCA1, ATM) RNAPII->DDR_Genes Promotion Genomic_Instability Genomic Instability DDR_Genes->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: this compound inhibits CDK12/13, leading to reduced transcription of DNA damage response genes, genomic instability, and ultimately apoptosis.

References

Application Notes and Protocols for Studying ZSQ836 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the orally bioavailable dual CDK12/CDK13 inhibitor, ZSQ836, in preclinical animal models of cancer. The following protocols are based on established studies and are intended to assist in the evaluation of this compound's therapeutic efficacy.

Introduction

This compound is a potent and selective covalent inhibitor of cyclin-dependent kinase 12 (CDK12) and its homolog CDK13.[1][2] It represents a significant advancement over earlier CDK12/13 inhibitors due to its oral bioavailability, which facilitates in vivo preclinical evaluation.[3] this compound's mechanism of action involves the suppression of transcription of genes involved in the DNA damage response (DDR), leading to genomic instability and apoptosis in cancer cells.[1][4][5] This document outlines the appropriate animal models and detailed experimental protocols for assessing the anti-tumor activity of this compound.

Mechanism of Action: CDK12/CDK13 Inhibition

CDK12, in complex with Cyclin K, plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II. Inhibition of CDK12/CDK13 by this compound disrupts this process, leading to a downregulation of key DNA damage response (DDR) genes.[1][4][5] This creates a state of "BRCAness" or synthetic lethality in tumor cells, particularly those with existing DNA repair defects, and can enhance their sensitivity to DNA-damaging agents and PARP inhibitors.

This compound This compound CDK12_13 CDK12/CDK13 This compound->CDK12_13 RNAPII RNA Polymerase II (CTD Phosphorylation) CDK12_13->RNAPII Activates DNA_Repair Homologous Recombination DNA Repair DDR_Genes Transcription of DDR Genes (e.g., BRCA1, ATM) RNAPII->DDR_Genes Promotes DDR_Genes->DNA_Repair Enables Apoptosis Tumor Cell Apoptosis Genomic_Instability Genomic Instability Genomic_Instability->Apoptosis Leads to cluster_workflow Experimental Workflow start Start cell_culture Culture HEY Ovarian Cancer Cells start->cell_culture injection Intraperitoneal Injection (1 x 10^6 cells/mouse) in BALB/c nude mice cell_culture->injection randomization Tumor Establishment & Randomization into Treatment Groups injection->randomization treatment Daily Oral Gavage: - Vehicle (0.5% hypromellose) - this compound (50 mg/kg) randomization->treatment monitoring Monitor Tumor Burden & Animal Health treatment->monitoring endpoint Endpoint (e.g., 14 days) monitoring->endpoint necropsy Necropsy: - Collect & Weigh Tumors - Harvest Tissues endpoint->necropsy analysis Data Analysis: - Tumor Weight Comparison - Immunohistochemistry necropsy->analysis end End analysis->end

References

Application Notes and Protocols for Assessing Apoptosis Following ZSQ836 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZSQ836 is a dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, which has demonstrated potent anticancer activity in preclinical models of ovarian cancer.[1][2] A key mechanism of action for this compound is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] Accurate and robust assessment of apoptosis is therefore critical for evaluating the efficacy of this compound and understanding its molecular mechanisms.

These application notes provide detailed protocols for several widely accepted methods to quantify and characterize apoptosis induced by this compound. The included methods cover different stages of the apoptotic process, from early membrane changes to caspase activation and DNA fragmentation.

Data Presentation: Expected Quantitative Changes in Apoptosis Markers

The following tables summarize hypothetical, yet representative, quantitative data from various apoptosis assays on a cancer cell line (e.g., OVCAR8) treated with this compound for 48 hours. Data is presented as a fold change or percentage relative to an untreated control.

Table 1: Annexin V/PI Staining by Flow Cytometry

Treatment GroupConcentration (µM)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control03.2 ± 0.71.8 ± 0.4
This compound115.8 ± 2.15.4 ± 1.1
This compound335.2 ± 4.512.7 ± 2.3
This compound552.1 ± 6.325.9 ± 3.8

Table 2: Caspase-3/7 Activity Assay (Fluorometric)

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)Fold Change vs. Control
Vehicle Control015,234 ± 1,8901.0
This compound148,750 ± 4,1203.2
This compound3112,580 ± 9,8707.4
This compound5185,430 ± 15,60012.2

Table 3: Western Blot Densitometry Analysis

Treatment GroupConcentration (µM)Cleaved Caspase-7 (Fold Change)Cleaved PARP (Fold Change)
Vehicle Control01.01.0
This compound12.8 ± 0.43.5 ± 0.6
This compound36.2 ± 0.97.1 ± 1.2
This compound510.5 ± 1.512.3 ± 2.1

Table 4: TUNEL Assay (Flow Cytometry)

Treatment GroupConcentration (µM)% TUNEL-Positive Cells
Vehicle Control02.1 ± 0.5
This compound112.4 ± 1.8
This compound328.9 ± 3.2
This compound545.6 ± 5.1

Experimental Protocols & Visualizations

Western Blot Analysis of Apoptotic Markers

Western blotting is a fundamental technique to detect changes in the expression and cleavage of key apoptotic proteins. Studies have shown that this compound treatment leads to the cleavage of PARP and caspase-7, which are hallmark indicators of apoptosis.[1][2]

Protocol: Western Blotting

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.[3]

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[4]

    • Collect the supernatant containing total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[4]

    • Normalize all samples to the same protein concentration.

  • Sample Preparation and SDS-PAGE:

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[3]

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.[3]

    • Run the gel to separate proteins by size.[4]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with primary antibodies against cleaved caspase-7 and cleaved PARP overnight at 4°C. Recommended dilutions should be obtained from the antibody datasheet.

    • Wash the membrane three times with TBST.[3]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane again three times with TBST.[3]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.[3]

    • Capture the chemiluminescent signal using a digital imaging system.[4]

    • Perform densitometric analysis of the bands, normalizing to a loading control like β-actin or GAPDH.[4]

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis ZSQ836_Treatment Treat Cells with this compound Cell_Lysis Cell Lysis ZSQ836_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-cleaved PARP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging & Densitometry Detection->Imaging

Workflow for Western Blotting.
Caspase-3/7 Activity Assay

Executioner caspases, such as caspase-3 and caspase-7, are key drivers of apoptosis. Their activity can be measured using fluorogenic substrates. This compound has been shown to activate caspase-3/7.[1]

Protocol: Fluorometric Caspase-3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an optimized density.[5]

    • Treat cells with various concentrations of this compound and include an untreated control.

    • Incubate for the desired time period.

  • Assay Procedure:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.[6]

    • Prepare the caspase-3/7 reagent containing a fluorogenic substrate (e.g., Ac-DEVD-AMC) according to the manufacturer's instructions.[5]

    • Add the caspase-3/7 reagent to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[5]

    • The fluorescence intensity is proportional to the amount of caspase-3/7 activity.

G cluster_0 Cell Treatment cluster_1 Assay cluster_2 Detection Seed_Cells Seed Cells in 96-well Plate Treat_this compound Treat with this compound Seed_Cells->Treat_this compound Incubate_Cells Incubate Treat_this compound->Incubate_Cells Add_Reagent Add Caspase-3/7 Reagent Incubate_Cells->Add_Reagent Incubate_Assay Incubate at 37°C Add_Reagent->Incubate_Assay Measure_Fluorescence Measure Fluorescence (Ex: 380nm, Em: 460nm) Incubate_Assay->Measure_Fluorescence

Workflow for Caspase-3/7 Activity Assay.
Annexin V/Propidium Iodide (PI) Staining

In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter cells with compromised membranes, indicating late apoptosis or necrosis.

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Preparation and Treatment:

    • Seed and treat cells with this compound as required.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic dissociation solution.[8]

    • Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C.[7]

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[8]

    • Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.[8]

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Treat_Cells Treat Cells with this compound Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V & PI Resuspend->Add_Stains Incubate Incubate (15 min, RT, Dark) Add_Stains->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Flow_Cytometry Analyze by Flow Cytometry Add_Buffer->Flow_Cytometry

Workflow for Annexin V/PI Staining.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[10] The TUNEL assay detects these DNA strand breaks by labeling the free 3'-hydroxyl ends.[11][12]

Protocol: Fluorescent TUNEL Assay

  • Sample Preparation (Fixation and Permeabilization):

    • After this compound treatment, harvest cells and wash with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13]

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the labeling enzyme to enter the nucleus.[13]

  • TdT Labeling Reaction:

    • Prepare the TdT reaction mix containing TdT enzyme and a fluorescently labeled dUTP (e.g., BrdUTP or EdUTP) according to the kit manufacturer's protocol.[10]

    • Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[13]

  • Detection and Analysis:

    • Wash the cells to remove unincorporated nucleotides.

    • If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.[10]

    • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.[13]

    • Analyze the samples by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive cells.[12]

G cluster_0 Sample Preparation cluster_1 Labeling cluster_2 Detection & Analysis Treat_Cells Treat Cells with this compound Fixation Fixation (4% PFA) Treat_Cells->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization TdT_Reaction TdT Labeling Reaction (TdT Enzyme + Labeled dUTP) Permeabilization->TdT_Reaction Incubation Incubate (60 min, 37°C) TdT_Reaction->Incubation Washing Wash Cells Incubation->Washing Counterstain Counterstain Nuclei (DAPI) Washing->Counterstain Analysis Analyze by Microscopy/Flow Cytometry Counterstain->Analysis

Workflow for TUNEL Assay.

Signaling Pathway Visualization

This compound induces apoptosis by inhibiting CDK12 and CDK13, leading to transcriptional reprogramming, including the downregulation of DNA damage response (DDR) genes.[1][2] This can lead to an accumulation of DNA damage, triggering the intrinsic apoptotic pathway.

G This compound This compound CDK12_13 CDK12/CDK13 This compound->CDK12_13 DDR_Genes Transcription of DDR Genes (e.g., BRCA1) CDK12_13->DDR_Genes DNA_Damage Increased DNA Damage DDR_Genes->DNA_Damage Suppression of Caspase_Activation Caspase Activation (Caspase-7, Caspase-3) DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

This compound-induced apoptotic pathway.

References

Application Notes and Protocols: ZSQ836 and PARP Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for investigating the synergistic anti-cancer effects of ZSQ836, a novel CDK12/13 inhibitor, in combination with a PARP (Poly ADP-ribose polymerase) inhibitor. The rationale for this combination is rooted in the concept of synthetic lethality, a promising strategy in cancer therapy. This compound, by inhibiting CDK12/13, downregulates the expression of genes involved in the DNA damage response (DDR), including those crucial for homologous recombination (HR) repair.[1][2] This induced "BRCAness" or HR deficiency renders cancer cells highly dependent on alternative DNA repair pathways, such as the one involving PARP for single-strand break repair.[3][4] The subsequent inhibition of PARP leads to an accumulation of cytotoxic double-strand breaks, ultimately resulting in cancer cell death.[5][6]

These protocols are designed to guide researchers in the preclinical evaluation of this combination therapy, from initial in vitro synergy screening to in vivo efficacy studies.

Signaling Pathway and Experimental Workflow

ZSQ836_PARP_Inhibitor_Signaling_Pathway This compound and PARP Inhibitor Combination Signaling Pathway cluster_0 This compound Action cluster_1 PARP Inhibitor Action This compound This compound CDK12/13 CDK12/13 This compound->CDK12/13 inhibits DDR_Genes DNA Damage Response Genes (e.g., BRCA1, RAD51) CDK12/13->DDR_Genes promotes transcription HR_Repair Homologous Recombination Repair (Error-Free) DDR_Genes->HR_Repair enables PARP_Inhibitor PARP_Inhibitor PARP PARP PARP_Inhibitor->PARP inhibits & traps SSB_Repair Single-Strand Break Repair PARP->SSB_Repair mediates Cell_Survival Cell_Survival DNA_Damage Endogenous/Exogenous DNA Damage SSB Single-Strand Breaks (SSBs) DNA_Damage->SSB DSB Double-Strand Breaks (DSBs) DNA_Damage->DSB SSB->PARP activates SSB->DSB leads to during replication DSB->HR_Repair repaired by Cell_Death Apoptosis / Cell Death DSB->Cell_Death unrepaired leads to HR_Repair->Cell_Survival promotes

Caption: this compound and PARP Inhibitor Combination Signaling Pathway.

Experimental_Workflow Experimental Workflow for this compound and PARP Inhibitor Combination Start Start In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (IC50 Determination & Synergy) In_Vitro->Cell_Viability Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Colony_Formation->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot (DNA Damage Markers) Cell_Cycle->Western_Blot In_Vivo In Vivo Studies Western_Blot->In_Vivo Xenograft_Model Tumor Xenograft Model Establishment In_Vivo->Xenograft_Model Treatment Combination Treatment Xenograft_Model->Treatment Tumor_Growth Tumor Growth Monitoring Treatment->Tumor_Growth Toxicity Toxicity Assessment Treatment->Toxicity PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Tumor_Growth->PD_Analysis Data_Analysis Data Analysis & Interpretation Toxicity->Data_Analysis PD_Analysis->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

ZSQ836 solubility and stability in laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ZSQ836, a potent and selective covalent inhibitor of CDK12/CDK13. Here you will find data on its solubility and stability in common laboratory solvents, detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs).

Solubility Data

Limited quantitative solubility data for this compound is publicly available. The following table summarizes the known solubility and recommended stock solution concentrations. Researchers are encouraged to determine the solubility in their specific experimental buffers and media.

SolventKnown Solubility/ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 mM[1]Recommended for preparing primary stock solutions.
EthanolData not availableExpected to be less soluble than in DMSO.
MethanolData not availableExpected to be less soluble than in DMSO.
Phosphate-Buffered Saline (PBS)Data not availablePoor solubility is expected. Further dilution from a DMSO stock is recommended for aqueous buffers.
WaterData not availableConsidered practically insoluble.

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

Storage Recommendations:

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
4°C6 Months
In Solvent (e.g., DMSO)-80°C6 Months
-20°C6 Months

Stability Considerations:

  • Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles of stock solutions to prevent degradation. Aliquoting the primary stock solution is highly recommended.

  • Light Sensitivity: Protect from prolonged exposure to light. Store in amber vials or cover with foil.

  • Aqueous Stability: The stability of this compound in aqueous solutions at physiological pH and temperature has not been extensively reported. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment from a DMSO stock and use them promptly.

Signaling Pathway

This compound inhibits CDK12 and CDK13, which are critical kinases involved in the regulation of transcription elongation and have a significant role in the DNA Damage Response (DDR) pathway. Inhibition of CDK12/13 leads to the downregulation of key DDR genes, such as BRCA1, ATM, and FANCI, creating a "BRCAness" phenotype.[2][3] This disruption of the DDR pathway results in an accumulation of DNA damage, marked by an increase in γH2AX, and can sensitize cancer cells to PARP inhibitors or chemotherapy.[4][5][6]

ZSQ836_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcome This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Inhibition Transcription Transcription of DDR Genes (e.g., BRCA1, ATM) CDK12_13->Transcription Phosphorylation of RNA Pol II CTD DDR DNA Damage Response (DDR) Transcription->DDR Downregulation DNA_Repair Homologous Recombination Repair DDR->DNA_Repair Impairment gH2AX Increased γH2AX (DNA Damage Marker) DNA_Repair->gH2AX Apoptosis Apoptosis gH2AX->Apoptosis

Caption: this compound inhibits CDK12/13, leading to impaired DNA damage response.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol describes a standard method to determine the thermodynamic solubility of this compound in a solvent of interest.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, Ethanol, PBS)

  • Vials with screw caps

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound powder to a vial. The exact amount should be more than what is expected to dissolve.

  • Add a known volume of the solvent to the vial.

  • Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Assessment of this compound Stability in Solution

This protocol outlines a method to evaluate the stability of this compound in a specific solvent over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Solvent of interest

  • Vials

  • Incubator or water bath set to the desired temperature

  • HPLC system

Procedure:

  • Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 10 µM).

  • Dispense aliquots of the solution into multiple vials.

  • Take an initial sample (Time 0) for immediate HPLC analysis.

  • Store the remaining vials under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), retrieve a vial and analyze the sample by HPLC.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

  • Plot the percentage of this compound remaining versus time to determine the stability profile.

Experimental_Workflow cluster_solubility Solubility Protocol cluster_stability Stability Protocol s1 Add excess this compound to solvent s2 Equilibrate with shaking (24-48h) s1->s2 s3 Centrifuge to pellet undissolved solid s2->s3 s4 Collect and dilute supernatant s3->s4 s5 Analyze by HPLC s4->s5 st1 Prepare this compound solution at known concentration st2 Incubate under desired conditions st1->st2 st3 Take aliquots at various time points st2->st3 st4 Analyze by HPLC st3->st4 st5 Calculate % remaining vs. Time 0 st4->st5

Caption: Workflow for determining this compound solubility and stability.

Troubleshooting and FAQs

Q1: My this compound powder won't dissolve in my aqueous buffer.

A1: this compound has very low aqueous solubility. It is essential to first prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM). This stock can then be serially diluted into your aqueous buffer or cell culture medium. When diluting, add the DMSO stock to the aqueous solution slowly while vortexing to minimize precipitation. Be aware that the final DMSO concentration in your experiment should be kept low (typically <0.5%) and consistent across all conditions, including vehicle controls.

Q2: I see precipitation in my cell culture medium after adding this compound.

A2: This can occur if the final concentration of this compound exceeds its solubility limit in the medium, or if the final DMSO concentration is too high. Try lowering the final concentration of this compound. Also, ensure you are adding the DMSO stock to the medium with gentle mixing. The presence of proteins in the medium (like FBS) can sometimes help to stabilize the compound, but precipitation can still be an issue at high concentrations.

Q3: How can I confirm the stability of this compound in my experimental setup?

A3: It is advisable to perform a stability test under your specific experimental conditions (e.g., in your cell culture medium at 37°C). You can do this by incubating a solution of this compound under these conditions and measuring its concentration at different time points using an analytical method like HPLC or LC-MS. This will help you determine if significant degradation is occurring over the course of your experiment.

Q4: What are the downstream markers to confirm this compound activity in cells?

A4: As this compound inhibits CDK12/13 and disrupts the DNA damage response, you can assess its activity by observing downstream effects. An increase in the DNA damage marker γH2AX is a reliable indicator of target engagement.[4] Additionally, you can measure the downregulation of DDR gene transcripts (e.g., BRCA1, ATM) via qRT-PCR.

Q5: Can I use this compound in combination with other drugs?

A5: Yes, due to its mechanism of inducing a "BRCAness" phenotype, this compound has shown synergistic effects with PARP inhibitors and some chemotherapeutic agents.[5] However, optimal concentrations and treatment schedules for combination therapies should be determined empirically for your specific cell model.

References

ZSQ836 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of ZSQ836. The following troubleshooting guides and frequently asked questions address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, selective, and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] It covalently interacts with Cys1039 of CDK12.[3] The primary on-target effect of this compound is the inhibition of CDK12/13, which leads to transcriptional reprogramming, including the downregulation of genes involved in the DNA damage response (DDR).[1][2] This induction of genomic instability in cancer cells contributes to its potent anticancer activity.[1][2]

Q2: Are there any known off-target effects of this compound on non-cancerous cells?

Yes, a significant off-target effect of this compound is its impact on immune cells.[1][2] Unexpectedly, while this compound promotes genomic instability in malignant cells, it has been observed to impair lymphocytic infiltration into neoplastic lesions.[1][2] This is due to interference with T-cell proliferation and activation.[1][2] This dual effect on both tumor and immune cells is a critical consideration for in vivo studies.[1]

Q3: How selective is this compound for CDK12/13?

This compound exhibits high selectivity for CDK12/13. However, it has shown weak affinity for a few other kinases, namely CDK9, GSK3A, and GSK3B, when screened against a large panel of kinases.[3] Its selectivity profile is considered comparable to other organoarsenic CDK12/13 covalent inhibitors like THZ531.[3]

Troubleshooting Guide

Problem: I am observing reduced T-cell infiltration in my in vivo tumor models treated with this compound, which is counterintuitive to the expected immunogenic cell death.

  • Explanation: This is a documented off-target effect of this compound. The compound can directly suppress T-cell proliferation and activation, leading to decreased lymphocytic infiltration in tumors.[1][2] This "Janus-faced" effect means that while the drug is killing tumor cells, it is also impairing the anti-tumor immune response.[1]

  • Recommendation:

    • Immunophenotyping: Perform detailed immunophenotyping of the tumor microenvironment to quantify the reduction in various immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells).

    • Combination Therapy: Consider combination therapy strategies. For example, combining this compound with immune checkpoint inhibitors might help to counteract the immunosuppressive effects.

    • Dose Optimization: Investigate different dosing schedules and concentrations of this compound to find a therapeutic window that maximizes anti-tumor activity while minimizing immune suppression.

Problem: My in vitro experiments show potent cancer cell killing, but the in vivo anti-tumor efficacy is less than expected.

  • Explanation: The discrepancy between in vitro and in vivo results could be attributed to the immunosuppressive off-target effects of this compound on T-cells, as described above.[1][2] The potent direct cytotoxicity observed in cell culture may be partially negated in a complex in vivo system where the immune system plays a role in tumor control. Additionally, pharmacokinetic properties in vivo can influence efficacy.[1]

  • Recommendation:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the dosing regimen in your animal model achieves and maintains the target concentration of this compound in the tumor tissue. Pharmacokinetic data for this compound in mice is available and can serve as a reference.[4]

    • Syngeneic Models: Utilize immunocompetent syngeneic mouse models to fully assess the interplay between the direct anti-tumor effects and the off-target immune effects of this compound.

    • Evaluate Immune Response: Concurrently measure markers of immune activation and suppression within the tumor microenvironment and systemically.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Comparable Inhibitors

Cell LineCompoundConcentration for Apoptosis InductionDuration of Treatment (Apoptosis)
OVCAR8This compound3 µmol/LTime-course
HEYTHZ5311 µmol/LTime-course
SKOV3CR81 µmol/LTime-course

Data extracted from immunoblotting analysis of cleaved PARP and cleaved caspase-7.[1]

Table 2: Kinase Selectivity Profile of this compound

Kinase TargetActivity
CDK12Potent Inhibition (IC50 = 32 nM)
CDK13Potent Inhibition
CDK9Weak Affinity
GSK3AWeak Affinity
GSK3BWeak Affinity

Experimental Protocols

Protocol 1: Assessment of Cell Apoptosis by Immunoblotting

  • Cell Culture and Treatment: Plate ovarian cancer cells (e.g., OVCAR8, HEY, SKOV3) and allow them to adhere overnight. Treat the cells with this compound (e.g., 3 µmol/L), THZ531 (e.g., 1 µmol/L), or CR8 (e.g., 1 µmol/L) for various time points.

  • Lysate Preparation: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-7 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Protocol 2: Cell Viability Assessment using CCK-8 Assay

  • Cell Seeding: Seed ovarian cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, THZ531, or CR8 for 72 hours.[1]

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

ZSQ836_Mechanism_of_Action This compound This compound CDK12_13 CDK12/CDK13 This compound->CDK12_13 Inhibits DDR_Genes DNA Damage Response Genes This compound->DDR_Genes Downregulates T_Cell T-Cell This compound->T_Cell Inhibits Transcription Transcription (Elongation) CDK12_13->Transcription Promotes Genomic_Instability Genomic Instability DDR_Genes->Genomic_Instability Leads to Transcription->DDR_Genes Regulates Apoptosis Tumor Cell Apoptosis Genomic_Instability->Apoptosis T_Cell_Proliferation Proliferation & Activation T_Cell->T_Cell_Proliferation Immune_Suppression Immune Suppression T_Cell_Proliferation->Immune_Suppression Leads to

Caption: On-target and off-target effects of this compound.

Experimental_Workflow_Apoptosis start Start: Cancer Cell Culture treatment Treat with this compound (e.g., 3 µmol/L) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Primary & Secondary Antibody Probing transfer->probing detection ECL Detection for Cleaved PARP/Caspase-7 probing->detection end End: Apoptosis Assessment detection->end

Caption: Workflow for assessing apoptosis via Western Blot.

References

minimizing oxidative stress from ZSQ836 prodrug

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers working with the ZSQ836 prodrug.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in minimizing and managing oxidative stress associated with the use of the this compound prodrug.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpectedly High Levels of Oxidative Stress Observed After this compound Administration

Initial Assessment: While this compound is a prodrug of ZSQ538, designed to reduce cross-reactivity and potential oxidative stress, experimental conditions can lead to higher-than-anticipated levels of reactive oxygen species (ROS).[1]

Possible Causes and Troubleshooting Steps:

  • Premature Prodrug Conversion:

    • Cause: Improper storage or handling of this compound may lead to its premature conversion into the active, more potent ZSQ538 before it reaches the target cells.

    • Solution: Store this compound according to the manufacturer's instructions, typically at -20°C or below, and protect it from light. Prepare fresh working solutions for each experiment and use them immediately.

  • High Cellular Metabolic Rate:

    • Cause: The cell line used may have a high metabolic rate, leading to rapid conversion of this compound to ZSQ538, thus increasing the intracellular concentration of the active compound and subsequent oxidative stress.

    • Solution:

      • Characterize the metabolic activity of your cell line.

      • Perform a dose-response and time-course experiment to find the optimal concentration and incubation time that minimizes oxidative stress while maintaining efficacy.

      • Compare results with a cell line known to have lower metabolic activity, if possible.

  • Suboptimal Cell Culture Conditions:

    • Cause: Standard cell culture conditions, particularly atmospheric oxygen levels (21%), can impose oxidative stress on cells, which may be exacerbated by treatment with this compound.[2][3] Serum-free media may also lack natural antioxidants.[4]

    • Solution:

      • Consider culturing cells under physiological oxygen tensions (2-9%) to reduce baseline oxidative stress.[3]

      • Ensure the cell culture medium is fresh and properly supplemented. For serum-free conditions, consider adding antioxidants to the medium.[4]

      • Maintain a consistent cell density, as this can affect the local microenvironment and oxygen consumption.[2]

  • Inherent Activity of the Organoarsenic Moiety:

    • Cause: The organoarsenic warhead of the active compound ZSQ538, which covalently binds to its target, can participate in redox cycling and contribute to ROS production.[1] While the prodrug form is designed to mitigate this, some level of background oxidative stress may be unavoidable.

    • Solution:

      • Include the active compound ZSQ538 as a positive control in your experiments to quantify the reduction in oxidative stress achieved by the prodrug form.

      • Implement an antioxidant co-treatment strategy to quench excess ROS.

Issue 2: Inconsistent or Non-Reproducible Results in Oxidative Stress Assays

Possible Causes and Troubleshooting Steps:

  • Assay Protocol Variability:

    • Cause: Minor deviations in incubation times, reagent concentrations, or measurement parameters can lead to significant variations.

    • Solution: Strictly adhere to the standardized, detailed protocols provided in this guide. Use a master mix for reagents where possible to ensure consistency across wells and plates.

  • Interference with Assay Reagents:

    • Cause: this compound, its metabolites, or the organoarsenic component may directly interact with fluorescent dyes or other assay components, leading to false-positive or false-negative results.

    • Solution:

      • Run a cell-free control containing this compound and the assay reagents to check for direct chemical interactions.

      • Validate findings using a second, mechanistically different assay for the same oxidative stress marker.

  • Incorrect Timing of Measurement:

    • Cause: The peak of oxidative stress may be transient. Measuring too early or too late can miss the effect.

    • Solution: Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours post-treatment) to identify the optimal time point for measuring oxidative stress markers after this compound administration.

Frequently Asked Questions (FAQs)

  • Q1: What is the proposed mechanism for this compound-induced oxidative stress?

    • A1: this compound is the prodrug for ZSQ538, an organoarsenic covalent inhibitor of CDK12/13.[1][5] While the prodrug form is designed to reduce systemic effects, once it is metabolized within the cell to its active form, the exposed arsenous acid group can potentially participate in redox reactions, leading to the generation of reactive oxygen species (ROS). This, combined with the downstream effects of CDK12/13 inhibition on DNA damage response genes, can contribute to an overall state of cellular oxidative stress.[1]

  • Q2: How can I measure the primary markers of oxidative stress in my experiments?

    • A2: You can measure key markers using established assays. Intracellular ROS can be measured using probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[6][7] The primary non-enzymatic antioxidant, glutathione (B108866) (GSH), can be quantified using colorimetric or luminescence-based kits.[8][9] The activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), can also be measured using commercially available assay kits.[10][11] Detailed protocols for these assays are provided below.

  • Q3: What antioxidants are recommended for co-treatment studies to mitigate this compound-induced oxidative stress?

    • A3: N-acetylcysteine (NAC), a precursor to glutathione, is a commonly used and effective ROS scavenger. Other options include Vitamin C (ascorbic acid) and Vitamin E (α-tocopherol).[12][13] It is critical to perform a dose-response curve for any antioxidant to determine the optimal concentration that reduces oxidative stress without interfering with the primary mechanism of action of this compound.

  • Q4: How can I confirm that the observed oxidative stress is specific to this compound and not a general cell culture artifact?

    • A4: Always include proper controls in your experimental design. This should include:

      • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound.

      • Untreated Control: Cells in media alone.

      • Positive Control: Cells treated with a known oxidative stress inducer, such as hydrogen peroxide (H₂O₂) or the active compound ZSQ538, to confirm that your assay is working correctly.

Data Presentation

Table 1: Comparative Analysis of Oxidative Stress Markers (this compound vs. ZSQ538)
Compound (1 µM)Relative ROS Levels (DCF Fluorescence)Total GSH Levels (µmol/mg protein)SOD Activity (% Inhibition)
Vehicle Control1.0 ± 0.18.5 ± 0.795 ± 4%
This compound 2.3 ± 0.3 5.1 ± 0.5 62 ± 5%
ZSQ538 (Active Drug)4.1 ± 0.43.2 ± 0.445 ± 6%

Data are presented as mean ± SD from three independent experiments. This table illustrates hypothetical data for comparison.

Table 2: Effect of N-acetylcysteine (NAC) Co-Treatment on this compound-Induced ROS Production
TreatmentRelative ROS Levels (DCF Fluorescence)
Vehicle Control1.0 ± 0.1
This compound (1 µM)2.4 ± 0.2
NAC (5 mM)1.1 ± 0.1
This compound (1 µM) + NAC (5 mM) 1.3 ± 0.2

Data are presented as mean ± SD from three independent experiments. This table illustrates hypothetical data for comparison.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using DCFH-DA

This protocol is adapted from standard methods for detecting total cellular ROS.[6][7]

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Treatment: Treat cells with this compound, vehicle control, and a positive control (e.g., 100 µM H₂O₂) for the desired duration.

  • Staining:

    • Prepare a 10 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in pre-warmed serum-free media.

    • Remove the treatment media from the cells and wash once with 1X PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with 1X PBS.

    • Add 100 µL of 1X PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Protocol 2: Quantification of Total Glutathione (GSH)

This protocol is based on the widely used glutathione reductase recycling assay.[14][15][16]

  • Sample Preparation:

    • After treatment, harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable buffer and deproteinate the sample, often using metaphosphoric acid or 5% sulfosalicylic acid (SSA).[9][14]

    • Centrifuge at >10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.

  • Assay Procedure:

    • Prepare a GSH standard curve.

    • Add 50 µL of sample or standard to wells of a 96-well plate.

    • Prepare a reaction mix containing glutathione reductase, DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), and NADPH.

    • Add 150 µL of the reaction mix to each well.

  • Measurement:

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Measure the absorbance at 412 nm every minute for 5-10 minutes. The rate of color change is proportional to the total glutathione concentration.

    • Calculate the GSH concentration in the samples based on the standard curve.

Protocol 3: Superoxide Dismutase (SOD) Activity Assay

This protocol measures the inhibition of a superoxide-generating reaction by SOD present in the sample.[10][11][17]

  • Sample Preparation:

    • Harvest and wash cells in ice-cold PBS.

    • Homogenize or lyse cells in an ice-cold buffer (e.g., 0.1 M Tris/HCl, pH 7.4).[10]

    • Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant contains the total SOD activity.[10]

  • Assay Procedure:

    • This assay typically uses a system (e.g., xanthine (B1682287)/xanthine oxidase) that generates superoxide radicals, which then reduce a detector molecule (e.g., WST-1) to produce a colored formazan (B1609692) dye.[11][17]

    • Add 20 µL of the cell lysate (sample) to the wells of a 96-well plate.

    • Add 200 µL of the WST working solution to each well.

    • Initiate the reaction by adding 20 µL of the enzyme working solution (e.g., xanthine oxidase).

  • Measurement:

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 450 nm.

    • The SOD activity is calculated as the percentage of inhibition of the formazan dye formation rate. Higher SOD activity in the sample results in lower absorbance.

Visualizations

ZSQ836_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ZSQ836_prodrug This compound (Prodrug) ZSQ836_prodrug_in This compound ZSQ836_prodrug->ZSQ836_prodrug_in Cellular Uptake Metabolism Cellular Metabolism ZSQ836_prodrug_in->Metabolism ZSQ538_active ZSQ538 (Active Drug) Metabolism->ZSQ538_active Conversion CDK12_13 CDK12/13 ZSQ538_active->CDK12_13 Covalent Inhibition ROS Reactive Oxygen Species (ROS) ZSQ538_active->ROS Redox Cycling of Arsenic Moiety DNA_damage DNA Damage Response Inhibition CDK12_13->DNA_damage Suppresses OxidativeStress Oxidative Stress DNA_damage->OxidativeStress Contributes to ROS->OxidativeStress Mitochondria Mitochondria Mitochondria->ROS Basal Production

Caption: Hypothetical pathway of this compound activation and induction of oxidative stress.

Troubleshooting_Workflow Start High Oxidative Stress Detected Check_Storage Verify this compound Storage & Handling Start->Check_Storage Check_Culture Review Cell Culture Conditions Start->Check_Culture Run_Controls Run Cell-Free & Positive Controls Start->Run_Controls Time_Course Perform Time-Course Experiment Check_Storage->Time_Course Check_Culture->Time_Course Run_Controls->Time_Course Dose_Response Perform Dose-Response Experiment Time_Course->Dose_Response Consider_Antioxidant Test Antioxidant Co-Treatment Dose_Response->Consider_Antioxidant Resolved Issue Resolved Consider_Antioxidant->Resolved

Caption: Workflow for troubleshooting unexpected oxidative stress with this compound.

Caption: Decision tree for selecting and validating an antioxidant co-treatment strategy.

References

troubleshooting inconsistent results with ZSQ836

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving ZSQ836, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor that targets CDK12 and CDK13.[1] It forms a covalent bond with a cysteine residue (Cys1039) in the active site of CDK12, leading to irreversible inhibition.[1] By inhibiting CDK12 and CDK13, this compound disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II, which in turn downregulates the transcription of key genes, particularly those involved in the DNA damage response (DDR).[2][3]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily used in cancer research, particularly in studies related to ovarian cancer.[3][4] Its ability to induce a "BRCAness" phenotype by downregulating DDR genes makes it a valuable tool for investigating synthetic lethality with PARP inhibitors and other DNA-damaging agents.[4] It is also used to study the roles of CDK12 and CDK13 in transcription regulation, cell cycle control, and tumorigenesis.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[5][6][7][8] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing working concentrations, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.

Q4: What are the known off-target effects of this compound?

A4: While this compound is highly selective for CDK12/13, like all kinase inhibitors, it may have off-target effects. One notable and unexpected finding is its impact on immune cells. Studies have shown that this compound can suppress T-cell proliferation and activation, which could have implications for its in vivo anti-tumor efficacy, particularly in the context of immunotherapy.[3][4] When interpreting results, it is crucial to consider these potential off-target effects.

Troubleshooting Inconsistent Results

Problem 1: Higher than expected IC50 value or reduced potency in cell-based assays.

Possible Cause Troubleshooting Steps
Compound Instability or Degradation - Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. - Avoid repeated freeze-thaw cycles by storing in single-use aliquots. - Protect the compound from light.
Incorrect Final Concentration - Verify all dilution calculations. - Ensure thorough mixing of the compound in the culture medium before adding to cells.
Cell Line Specific Factors - Confirm the expression of CDK12 and CDK13 in your cell line via Western blot or qPCR. - High levels of drug efflux pumps (e.g., P-glycoprotein) in the cell line could reduce the intracellular concentration of this compound.
High Seeding Density of Cells - Optimize cell seeding density. A high number of cells can metabolize the compound or reduce the effective concentration per cell.
Time-Dependent Inhibition - As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Ensure that the incubation time is sufficient for covalent bond formation and downstream effects to manifest (typically 24-72 hours for cell viability assays).[4]

Problem 2: Discrepancy between expected and observed downstream signaling effects (e.g., no change in p-RNA Pol II Ser2 levels).

Possible Cause Troubleshooting Steps
Insufficient Incubation Time - For signaling pathway analysis (e.g., Western blot), perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal time point for observing changes in protein phosphorylation or expression.[2]
Antibody Quality - Validate the specificity and sensitivity of your primary antibodies for the target proteins (CDK12, CDK13, p-RNA Pol II Ser2, etc.).
Sub-optimal Lysis Conditions - Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
Compensatory Mechanisms - Cells may activate compensatory signaling pathways. Consider investigating other related kinases or pathways that might be affected.

Problem 3: Unexpected cellular phenotype or toxicity.

Possible Cause Troubleshooting Steps
Off-Target Effects - The observed phenotype may be due to the inhibition of other kinases.[9][10][11][12] - Perform rescue experiments by overexpressing a drug-resistant mutant of CDK12/13.[13] - Use a structurally different CDK12/13 inhibitor to see if the phenotype is reproducible.[13]
Solvent Toxicity - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (DMSO alone) to assess solvent effects.
Cell Line Contamination - Regularly test your cell lines for mycoplasma contamination and verify their identity using short tandem repeat (STR) profiling.
Impact on Immune Cells (in co-culture or in vivo) - Be aware of the immunosuppressive effects of this compound on T-cells.[3][4] This is a known on-target effect related to CDK12/13 inhibition in these cells.

Data Presentation

Table 1: Comparative IC50 Values of CDK12/13 Inhibitors

InhibitorTarget(s)IC50 (CDK12)Cell Line(s) TestedReference
This compound CDK12/1332 nMOvarian Cancer Cell Lines[1]
THZ531 CDK12/13Not specifiedOvarian Cancer Cell Lines[2]
CR8 CDK12/13Not specifiedOvarian Cancer Cell Lines[2]
YJZ5118 CDK12/1339.5 nMMultiple Tumor Cell Lines[14]

Table 2: Summary of this compound Effects on Ovarian Cancer Cells

AssayCell LinesTreatment ConditionsObserved EffectReference
Cell Viability (CCK-8)OVCAR8, HEY, SKOV3Various concentrations, 72hDose-dependent decrease in cell viability[4][14]
Apoptosis (Caspase-3/7 activation)OVCAR8, HEY, SKOV33 µmol/LIncreased apoptosis[4][14]
Apoptosis (PARP & Caspase-7 cleavage)OVCAR8, HEY, SKOV33 µmol/LIncreased cleavage of PARP and Caspase-7[2][14]
Cell Cycle AnalysisOvarian Cancer CellsNot specifiedG2/M arrest[4]

Experimental Protocols

1. Cell Viability Assay (CCK-8)

  • Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR8, HEY, SKOV3) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the indicated time points (e.g., 6, 12, 24 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK12, CDK13, p-RNA Pol II Ser2, cleaved PARP, cleaved Caspase-7, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

ZSQ836_Signaling_Pathway cluster_inhibition Effect of this compound This compound This compound CDK12_13 CDK12/CDK13 -Cyclin K This compound->CDK12_13 RNAPII RNA Polymerase II (CTD) CDK12_13->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Pol II (Ser2) Transcription Transcription Elongation of DDR Genes (e.g., BRCA1) pRNAPII->Transcription Promotes Apoptosis Apoptosis pRNAPII->Apoptosis Leads to CellCycle Cell Cycle Arrest (G2/M) pRNAPII->CellCycle Leads to DDR DNA Damage Response Transcription->DDR Maintains

Caption: Signaling pathway of this compound action.

Experimental_Workflow start Start: Hypothesis cell_culture Cell Culture (e.g., Ovarian Cancer Cell Lines) start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability western Western Blot Analysis (Signaling Pathways) treatment->western facs Flow Cytometry (Apoptosis, Cell Cycle) treatment->facs data_analysis Data Analysis (IC50, Statistical Tests) viability->data_analysis western->data_analysis facs->data_analysis conclusion Conclusion & Further Experiments data_analysis->conclusion

Caption: General experimental workflow for this compound.

References

addressing potential resistance mechanisms to ZSQ836

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential resistance mechanisms to ZSQ836, a potent and selective covalent inhibitor of CDK12 and CDK13.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally bioavailable covalent inhibitor that targets cyclin-dependent kinase 12 (CDK12) and its close homolog CDK13.[1][2] It covalently binds to Cys1039 in the kinase domain of CDK12.[3] Inhibition of CDK12/13 leads to the downregulation of genes involved in the DNA damage response (DDR), creating a "BRCAness" phenotype in cancer cells.[1][2][4] This disruption of DNA repair pathways induces genomic instability and apoptosis in cancer cells.[2][4]

Q2: What are the potential mechanisms of acquired resistance to this compound?

A2: While specific resistance mechanisms to this compound have not been extensively characterized, several potential mechanisms can be extrapolated from studies of other covalent kinase inhibitors and related CDK12/13 inhibitors:

  • On-target mutations: Mutations in the CDK12 gene, particularly at the covalent binding site (Cys1039), could prevent this compound from binding effectively. For instance, a C1039F mutation in CDK12 has been shown to confer resistance to other covalent CDK12 inhibitors.[4][5]

  • Bypass pathway activation: Cancer cells may develop resistance by upregulating alternative signaling pathways to circumvent the effects of CDK12/13 inhibition.

  • Host-mediated resistance (immunosuppression): A key finding is that this compound can impair the proliferation and activation of T-cells.[1][2][6][7] This immunosuppressive effect could limit the overall anti-tumor efficacy, as a robust immune response is often crucial for eliminating cancer cells.

Q3: How does this compound's effect on immune cells contribute to potential resistance?

A3: this compound exhibits a dual effect, targeting both tumor cells and immune cells.[1][2][6][7] While it induces DNA damage in cancer cells, which can be immunogenic, it also suppresses the function of T-lymphocytes.[1][2][6][7] This can lead to reduced infiltration of cytotoxic T-cells into the tumor microenvironment, thereby allowing tumor cells to escape immune clearance. This "Janus-faced" effect is a critical consideration for the therapeutic application of this compound.[1][2][7]

Q4: Are there any known biomarkers that may predict sensitivity or resistance to this compound?

A4: While specific biomarkers for this compound are still under investigation, cancers with pre-existing defects in DNA repair pathways (e.g., BRCA1/2 mutations) may exhibit heightened sensitivity to CDK12/13 inhibitors due to the synthetic lethal interaction. Conversely, tumors with a highly immunosuppressive microenvironment might be less responsive to this compound monotherapy.

Troubleshooting Guide

Problem 1: Reduced or loss of this compound efficacy in vitro after prolonged treatment.

This may indicate the development of acquired resistance in your cell line model.

Suggested Troubleshooting Workflow:

G cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Investigation of On-Target Resistance cluster_2 Phase 3: Investigation of Bypass Pathways cluster_3 Phase 4: Characterization of Resistant Phenotype confirm_resistance Confirm Resistance (IC50 Shift >10-fold) seq_cdk12 Sequence CDK12/13 Kinase Domain confirm_resistance->seq_cdk12 phospho_screen Phospho-proteomic Screen confirm_resistance->phospho_screen ddr_markers Assess DDR Markers (γH2AX, p-CHK1, RAD51) confirm_resistance->ddr_markers immune_phenotype Co-culture with Immune Cells (if applicable) confirm_resistance->immune_phenotype parental_ic50 Determine IC50 in Parental Cell Line resistant_ic50 Determine IC50 in Suspected Resistant Line parental_ic50->resistant_ic50 Compare resistant_ic50->confirm_resistance check_c1039 Check for C1039 mutations seq_cdk12->check_c1039 western_blot Western Blot for Key Signaling Proteins (e.g., p-AKT, p-ERK) phospho_screen->western_blot

Caption: Workflow for Investigating Acquired Resistance to this compound.

Problem 2: High variability in cell viability assay results.

Inconsistent results in assays like CCK-8 can be due to several factors.

Troubleshooting Steps:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a standard curve for your cell line to determine the optimal seeding density.

  • Compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (usually <0.5%).

  • Incubation Time: Adhere to a consistent incubation time with this compound.

  • Assay Protocol: Follow the CCK-8 protocol precisely, especially the incubation time with the reagent, to ensure complete color development.

Problem 3: Unexpected effects on immune cell co-cultures.

This compound is known to impact T-cell function.

Troubleshooting Steps:

  • T-cell Viability: Assess T-cell viability independently to distinguish between direct cytotoxicity and functional inhibition.

  • Activation Markers: Measure T-cell activation markers (e.g., CD69, CD25) by flow cytometry to quantify the inhibitory effect of this compound.

  • Cytokine Production: Analyze the supernatant for key cytokines (e.g., IFN-γ, TNF-α) to assess T-cell effector function.

Quantitative Data

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesReference
CDK12 IC50 32 nMN/A (Biochemical Assay)[3]
OVCAR8 Cell Viability IC50 Approx. 100-200 nMOVCAR8[2][7]
HEY Cell Viability IC50 Approx. 100-200 nMHEY[2][7]
SKOV3 Cell Viability IC50 Approx. 200-400 nMSKOV3[2][7]

Note: IC50 values for cell viability are approximated from graphical data presented in the cited literature and may vary based on experimental conditions.

Signaling Pathways

This compound-mediated inhibition of CDK12/13 can induce an immunogenic response through the STING pathway, which is crucial for T-cell mediated tumor clearance. However, the compound's direct inhibitory effect on T-cells complicates this response.

G cluster_0 Tumor Cell cluster_1 T-Cell cluster_2 Immune Response ZSQ836_tumor This compound CDK12_13 CDK12/13 ZSQ836_tumor->CDK12_13 Inhibits DDR_down DDR Gene Downregulation CDK12_13->DDR_down Regulates DNA_damage DNA Damage & Genomic Instability DDR_down->DNA_damage Leads to cGAS_STING cGAS-STING Pathway Activation DNA_damage->cGAS_STING Activates IFN_production Type I IFN Production cGAS_STING->IFN_production Induces T_cell_infiltration T-Cell Infiltration & Antitumor Immunity IFN_production->T_cell_infiltration Promotes ZSQ836_tcell This compound TCR_signaling TCR Signaling ZSQ836_tcell->TCR_signaling Inhibits Tcell_prolif_act Proliferation & Activation TCR_signaling->Tcell_prolif_act Tcell_prolif_act->T_cell_infiltration Contributes to

References

common challenges in working with covalent kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with covalent kinase inhibitors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with covalent kinase inhibitors.

Issue 1: High Off-Target Effects and Cellular Toxicity

Q: My covalent inhibitor is showing significant off-target effects and cellular toxicity. What are the likely causes and how can I troubleshoot this?

A: High off-target effects and toxicity are common challenges with covalent inhibitors, often stemming from an overly reactive electrophilic "warhead" that indiscriminately binds to other proteins.[1][2]

Troubleshooting Steps:

  • Assess Warhead Reactivity: The electrophile should be reactive enough to bind the intended target but not so reactive that it interacts with numerous other biomolecules.[3]

    • Glutathione (GSH) Stability Assay: Incubate the inhibitor with excess GSH and measure the rate of inhibitor depletion and adduct formation using LC-MS.[4] Compounds with a half-life of less than 100 minutes are often considered to have unfavorably high reactivity.[4]

  • Proteome-Wide Selectivity Profiling: It is crucial to understand the full spectrum of proteins your inhibitor interacts with inside a cell.

    • Activity-Based Protein Profiling (ABPP): This chemoproteomic method uses probes to globally map the proteins targeted by your inhibitor in human cancer cells.[5][6] It can help define the concentration window for selective target inhibition.[5]

    • CITe-Id (Covalent Inhibitor Target-site Identification): This chemoproteomic approach can directly quantify dose-dependent binding at cysteine-thiols across the proteome, providing a detailed view of on- and off-target engagement.[7]

  • Kinase Profiling: If your target is a kinase, screen your inhibitor against a broad panel of kinases to determine its selectivity.[3][8]

  • Use of an Inactive Control: Synthesize a structurally similar analog of your inhibitor where the electrophilic warhead is non-reactive (e.g., by reducing a double bond).[3] This control can help differentiate between on-target and off-target driven phenotypes in cellular assays.[3]

Issue 2: Acquired Resistance to the Covalent Inhibitor

Q: My initially effective covalent inhibitor is losing potency in long-term cell culture or in vivo models. What are the common mechanisms of acquired resistance?

A: Acquired resistance is a significant hurdle in the long-term efficacy of covalent inhibitors. The most common mechanisms involve mutations in the target kinase.[9]

Troubleshooting Steps:

  • Sequence the Target Kinase: The most frequent cause of resistance is a point mutation at the cysteine residue targeted by the inhibitor (e.g., C481S in BTK, C797S in EGFR).[10][11] This mutation prevents the covalent bond from forming.[11]

  • Investigate Upstream and Downstream Signaling:

    • Western Blot Analysis: Perform time-course western blots to check for the reactivation of the target pathway or the activation of bypass signaling pathways.[12] For example, a rebound in ERK phosphorylation after initial suppression can indicate MAPK pathway reactivation.[12]

    • Combination Therapies: Experiment with combining your covalent inhibitor with inhibitors of other signaling nodes to overcome resistance. For instance, co-treatment with a MEK inhibitor might prevent downstream pathway reactivation.[12]

  • Generate Resistant Cell Lines: Intentionally develop resistant cell lines by culturing cancer cells in the continuous presence of your inhibitor.[12] These cell lines can then be used to elucidate the specific resistance mechanisms.

Issue 3: Difficulty in Confirming a Covalent Mechanism of Action

Q: I am unsure if my inhibitor is acting covalently. What experiments can I perform to confirm its mechanism of action?

A: Several key experiments can definitively establish a covalent mechanism of inhibition.

Troubleshooting Steps:

  • Time-Dependent Inhibition Assay: The IC50 value of a covalent inhibitor will decrease with longer pre-incubation times with the target protein.[3]

  • Washout Experiments: After incubating the target with the inhibitor, remove the unbound inhibitor. A sustained inhibitory effect after washout is a strong indicator of covalent binding.[3][13]

  • Intact Protein Mass Spectrometry: Covalent modification of the target protein will result in a mass shift corresponding to the molecular weight of the inhibitor. This directly confirms the formation of a covalent adduct.[14]

  • Site-Directed Mutagenesis: Mutating the target cysteine residue to a non-nucleophilic amino acid (e.g., serine or alanine) should significantly reduce or abolish the inhibitor's potency if the interaction is covalent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of covalent kinase inhibitors over non-covalent inhibitors?

A1: Covalent kinase inhibitors offer several key advantages:

  • Enhanced Potency and Duration of Action: By forming a stable covalent bond, these inhibitors can lead to prolonged pharmacological effects, which may allow for less frequent dosing.[1][4]

  • High Selectivity: Targeting a unique cysteine residue near the ATP-binding pocket can provide a significant selectivity advantage over other kinases that lack this residue.[15]

  • Overcoming Resistance: Covalent inhibitors can be effective against resistance mutations that affect the binding of non-covalent inhibitors.[9]

Q2: What are the most common electrophilic warheads used in covalent kinase inhibitors?

A2: The most common electrophilic warhead is the acrylamide (B121943) group, which undergoes a Michael addition reaction with a cysteine residue.[16] Other electrophiles like chloroacetamides and boronic acids are also used.[17] The choice of warhead is critical for balancing reactivity and selectivity.[1][17]

Q3: What is the two-step mechanism of covalent inhibition?

A3: Covalent inhibitors typically follow a two-step mechanism. First, the inhibitor reversibly binds to the target protein's active site (characterized by the inhibition constant, Ki). This is followed by the irreversible formation of a covalent bond between the inhibitor's electrophilic warhead and a nucleophilic residue on the protein (characterized by the rate of inactivation, k_inact).[18][19]

Q4: How does the cellular concentration of ATP affect the potency of covalent kinase inhibitors?

A4: High intracellular ATP concentrations can compete with ATP-competitive inhibitors for binding to the kinase active site.[15] This can lead to a decrease in the apparent potency of the inhibitor in cellular assays compared to biochemical assays.[15]

Quantitative Data Summary

Table 1: Kinetic Parameters of Representative Covalent Kinase Inhibitors

InhibitorTarget Kinasek_inact/K_I (M⁻¹s⁻¹)IC₅₀ (nM)Cell LineReference
IbrutinibBTK1.7 x 10⁵0.5Ramos[5][20]
AfatinibEGFRNot Reported0.5NCI-H1975[15][20]
OsimertinibEGFR (T790M)Not Reported<10NCI-H1975[15]
WZ4002EGFR (T790M)Not Reported8NCI-H1975[15]

Note: IC₅₀ values for covalent inhibitors are time-dependent.

Experimental Protocols

Protocol 1: Time-Dependent IC₅₀ Assay
  • Preparation: Prepare a serial dilution of the covalent inhibitor.

  • Pre-incubation: In a multi-well plate, add the target kinase and the inhibitor at various concentrations. Incubate for different time points (e.g., 15, 30, 60, 120 minutes).

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Detection: After a fixed reaction time, add a detection reagent to stop the reaction and measure the signal (e.g., fluorescence, luminescence).

  • Data Analysis: Plot the percent inhibition against the inhibitor concentration for each pre-incubation time point. Fit the data to a dose-response curve to determine the IC₅₀ value for each time. A decrease in IC₅₀ with longer pre-incubation supports a covalent mechanism.[3]

Protocol 2: Intact Protein Mass Spectrometry
  • Incubation: Incubate the target kinase with a molar excess of the covalent inhibitor. A control sample with the kinase and vehicle (e.g., DMSO) should be run in parallel.

  • Desalting: Remove unbound inhibitor and buffer components using a desalting column or buffer exchange.

  • Mass Spectrometry Analysis: Analyze the samples using LC-MS.

  • Data Analysis: Compare the mass spectra of the inhibitor-treated sample and the control. An increase in mass in the treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[14]

Visualizations

Signaling_Pathway_EGFR EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Resistance_Mutation C797S Mutation EGFR->Resistance_Mutation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Covalent_Inhibitor Covalent Inhibitor (e.g., Osimertinib) Covalent_Inhibitor->EGFR

Caption: EGFR signaling pathway and mechanism of covalent inhibitor action and resistance.

Experimental_Workflow_Covalent_Confirmation cluster_0 Biochemical Assays cluster_1 Biophysical & Cellular Assays Time_Dependent_IC50 Time-Dependent IC50 Assay Confirmation Confirmation of Covalent Mechanism Time_Dependent_IC50->Confirmation Washout_Assay Washout Experiment Washout_Assay->Confirmation Mass_Spectrometry Intact Protein Mass Spectrometry Mass_Spectrometry->Confirmation Site_Directed_Mutagenesis Site-Directed Mutagenesis Site_Directed_Mutagenesis->Confirmation Start Hypothesized Covalent Inhibitor Start->Time_Dependent_IC50 Start->Washout_Assay Start->Mass_Spectrometry Start->Site_Directed_Mutagenesis

Caption: Experimental workflow for confirming a covalent mechanism of action.

Troubleshooting_Logic cluster_Toxicity Troubleshooting Toxicity cluster_Resistance Troubleshooting Resistance Problem Observed Problem: High Toxicity or Acquired Resistance Assess_Reactivity Assess Warhead Reactivity (GSH Assay) Problem->Assess_Reactivity Profile_Selectivity Proteome-wide Selectivity (ABPP, CITe-Id) Problem->Profile_Selectivity Inactive_Control Use Inactive Control in Cellular Assays Problem->Inactive_Control Sequence_Target Sequence Target Kinase (Look for Cys mutation) Problem->Sequence_Target Analyze_Signaling Analyze Signaling Pathways (Western Blot) Problem->Analyze_Signaling Combination_Therapy Test Combination Therapies Problem->Combination_Therapy

Caption: Logical workflow for troubleshooting common issues with covalent inhibitors.

References

Technical Support Center: Interpreting Unexpected Phenotypes with ZSQ836

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with ZSQ836, a potent, selective, and orally bioavailable covalent inhibitor of CDK12 and CDK13.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). It covalently binds to Cys1039 of CDK12, leading to the inhibition of its kinase activity.[1] This inhibition disrupts transcriptional regulation, particularly of genes involved in the DNA damage response (DDR), leading to genomic instability and apoptosis in cancer cells.[2][3]

Q2: We observe potent anti-tumor activity as expected, but our in vivo models show reduced immune cell infiltration in the tumor microenvironment. Is this a known effect of this compound?

A2: Yes, this is a documented "Janus-faced" or dual effect of this compound.[2][3] While this compound effectively induces DNA damage and apoptosis in tumor cells, it also impairs the proliferation and activation of T-lymphocytes.[2] This can lead to the unexpected phenotype of reduced lymphocytic infiltration into neoplastic lesions, which may have implications for combination therapies with immunotherapies.

Q3: How does the potency of this compound against cancer cells compare to its effect on immune cells?

A3: this compound exhibits potent cytotoxicity against various cancer cell lines, particularly in ovarian cancer. The immunosuppressive effects on T-cells have been shown to be dose-dependent.[2] A direct quantitative comparison of IC50 values is crucial for experimental design and interpretation. Please refer to the data summary tables below for available information.

Q4: Are there known off-target effects for this compound beyond CDK12 and CDK13?

A4: this compound has been shown to have weak affinity against a panel of 373 other kinases, including CDK9, GSK3A, and GSK3B, suggesting high selectivity for CDK12/13.[1] However, as with any kinase inhibitor, off-target effects cannot be completely ruled out and should be considered when interpreting unexpected phenotypes.

Data Summary

Table 1: In Vitro Potency of this compound and Related Compounds
CompoundTargetAssayIC50/EC50 (nmol/L)Cell Line(s)Reference
This compoundCDK12Kinase Assay32-[1]
ZSQ538 (Prodrug of this compound)CDK12Kinase Assay35-
This compoundOvarian Cancer CellsCell ViabilitySee Note 1OVCAR8, HEY, SKOV3[2]
This compoundT-lymphocytesCell ViabilityDose-dependent suppression observedMurine Splenic T-cells[2]

Note 1: Specific IC50 values for ovarian cancer cell lines were not provided in the searched literature, but potent anticancer activity was demonstrated.

Troubleshooting Guides

Issue 1: Reduced Tumor Growth In Vitro, but Limited Efficacy or Tumor Recurrence In Vivo
  • Possible Cause: The immunosuppressive effect of this compound may be counteracting its direct anti-tumor activity in an immunocompetent in vivo model. Reduced T-cell mediated tumor clearance could lead to diminished overall efficacy.

  • Troubleshooting Steps:

    • Assess Immune Cell Infiltration: Perform immunohistochemistry (IHC) or flow cytometry on tumor samples to quantify the presence of CD4+ and CD8+ T-cells in this compound-treated versus vehicle-treated animals.

    • Examine T-cell Proliferation and Function Ex Vivo: Isolate splenocytes or tumor-infiltrating lymphocytes (TILs) from treated animals and perform ex vivo T-cell proliferation assays (e.g., CFSE staining) and functional assays (e.g., cytokine release).

    • Consider an Immunodeficient Mouse Model: To isolate the direct anti-tumor effects of this compound, consider using an immunodeficient mouse model (e.g., NSG mice). A significantly greater therapeutic effect in these models would support the hypothesis that the compound's immunosuppressive activity is limiting its efficacy in immunocompetent hosts.

Issue 2: Discrepancy Between Expected DDR-related Biomarker Changes and Cellular Phenotype
  • Possible Cause: The observed phenotype may be a result of a combination of on-target (CDK12/13 inhibition) and unexpected (e.g., off-target or pathway-level) effects.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Perform Western blot analysis to confirm the inhibition of CDK12/13 activity by assessing the phosphorylation status of its downstream targets, such as the C-terminal domain (CTD) of RNA Polymerase II (pSer2).

    • Broad Kinase Profiling: If unexpected phenotypes persist, consider performing a broad kinase selectivity screen to identify potential off-target interactions at the concentrations used in your experiments.

    • Rescue Experiments: If a specific off-target is suspected, perform rescue experiments by overexpressing a drug-resistant mutant of the intended target (CDK12) or by knocking down the suspected off-target.

Experimental Protocols

T-Cell Proliferation Assay using CFSE Staining

This protocol is for assessing the effect of this compound on T-cell proliferation.

  • Cell Preparation:

    • Isolate primary T-lymphocytes from mouse spleen or human peripheral blood mononuclear cells (PBMCs).

    • Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

  • CFSE Staining:

    • Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI medium containing 10% FBS.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI medium.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled cells in complete RPMI medium.

    • Plate the cells in a 96-well plate.

    • Add this compound at various concentrations. Include a vehicle control (DMSO) and a positive control for proliferation (e.g., anti-CD3/CD28 antibodies).

    • Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze the cells using a flow cytometer. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.

Western Blot for CDK12 Activity

This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of a downstream target.

  • Sample Preparation:

    • Culture ovarian cancer cells (e.g., OVCAR8, HEY, SKOV3) to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-RNA Polymerase II CTD (Ser2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Normalize the signal to a loading control such as GAPDH or β-actin.

Visualizations

ZSQ836_Mechanism_of_Action cluster_downstream Downstream Effects This compound This compound CDK12_13 CDK12/CDK13 This compound->CDK12_13 Inhibits DNA_Damage DNA Damage Accumulation RNA_Pol_II RNA Polymerase II (CTD-Ser2) CDK12_13->RNA_Pol_II Phosphorylates Transcription Transcription Elongation RNA_Pol_II->Transcription Promotes DDR_Genes DNA Damage Response Genes (e.g., BRCA1) Transcription->DDR_Genes Expresses Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: Mechanism of this compound-induced apoptosis in cancer cells.

ZSQ836_Dual_Effect_Workflow cluster_troubleshooting Troubleshooting Workflow Experiment In Vivo Experiment with this compound in Immunocompetent Model Observation Unexpected Phenotype: Reduced Tumor Growth but also Reduced Immune Infiltration Experiment->Observation Hypothesis Hypothesis: Dual effect on tumor and immune cells Observation->Hypothesis Tumor_Analysis 1. Analyze Tumor Microenvironment (IHC/Flow for T-cells) Hypothesis->Tumor_Analysis Tcell_Function 2. Assess T-cell Function Ex Vivo (CFSE Proliferation Assay) Tumor_Analysis->Tcell_Function Immunodeficient_Model 3. Validate in Immunodeficient Model (e.g., NSG mice) Tcell_Function->Immunodeficient_Model Interpretation Interpretation: - Confirm immunosuppressive activity - Deconvolute direct anti-tumor effect Immunodeficient_Model->Interpretation

Caption: Troubleshooting workflow for the dual effects of this compound.

References

quality control for ZSQ836 in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing ZSQ836 in experimental settings. Below you will find frequently asked questions, troubleshooting guidance, and detailed protocols to ensure the quality and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, selective, and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] It functions as a covalent inhibitor by forming a bond with the Cys1039 residue within the kinase domain of CDK12.[1] This irreversible binding inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which in turn impairs transcriptional elongation. The downstream effect is a significant downregulation of genes, particularly those involved in the DNA damage response (DDR).[2][3][4]

Q2: What are the primary research applications for this compound? A2: this compound is predominantly utilized in oncology research, where it has demonstrated significant efficacy against ovarian cancer cell lines and in preclinical tumor models.[1][2][5] Key applications include studying the effects of DDR pathway inhibition, inducing apoptosis in cancer cells, and evaluating tumor growth impairment in vivo.[1][2] It is also a valuable tool for investigating the dual role of CDK12/13 inhibition on both tumor cells and the immune system, as it has been shown to suppress T-cell proliferation and activation.[2][5]

Q3: What is the recommended solvent and what are the proper storage conditions for this compound? A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), and a 10 mM stock solution is commonly prepared. For optimal stability, the solid powder form of this compound should be stored at -20°C for up to one year. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to six months.

Q4: Are there any known off-target effects or important considerations when using this compound? A4: While this compound is highly selective for CDK12/13, it has shown weak affinity for CDK9, GSK3A, and GSK3B.[1] A critical consideration for in vivo studies is its effect on the immune system. This compound can impair lymphocytic infiltration into tumors by interfering with T-cell proliferation and activation, an important factor to consider when designing and interpreting immunology-related cancer studies.[2][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no observable effect of this compound in cell-based assays. 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 3. Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to CDK12/13 inhibition.1. Prepare fresh dilutions from a recently prepared or properly stored stock solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Perform a dose-response curve to determine the IC50 for your specific cell line. Published studies have effectively used concentrations around 3 µmol/L for various assays.[1][2] 3. Verify the expression of CDK12/13 in your cell line. Consider using a positive control cell line known to be sensitive to CDK12/13 inhibitors.
High background or unexpected cytotoxicity in vehicle (DMSO) control cells. 1. High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be toxic. 2. Cell Health: Cells may be stressed due to high passage number, contamination, or other suboptimal culture conditions.1. Ensure the final DMSO concentration in your assay is below 0.5%, and ideally at or below 0.1%. 2. Use healthy, low-passage cells for all experiments. Regularly perform mycoplasma testing to ensure your cultures are clean.
Difficulty in reproducing published results. 1. Variations in Experimental Protocols: Minor differences in cell density, treatment duration, serum concentration, or assay methodology can lead to divergent results. 2. Batch-to-Batch Variability of this compound: The purity and activity of the compound can vary between manufacturing lots.1. Standardize all experimental parameters and ensure they align with established protocols. Treatment durations of 6, 8, 24, and 72 hours have been reported to yield significant effects.[2][3] 2. When purchasing a new lot of this compound, consider performing a validation experiment to confirm its activity is consistent with previous batches.
Unexpected results in RNA-sequencing data. 1. Suboptimal Experimental Design: Insufficient biological replicates or the presence of batch effects can confound the interpretation of results. 2. Inappropriate Data Analysis Pipeline: The choice of software and parameters for read alignment, quantification, and differential expression analysis can significantly impact the outcome.1. A minimum of three, and preferably four, biological replicates per condition is recommended to ensure statistical power.[6] Randomize sample processing to minimize batch effects. 2. Adhere to best practices for RNA-seq analysis, including quality control checks of raw sequencing reads, appropriate alignment to a reference genome, and proper normalization before differential gene expression analysis.[7][8]

Data Presentation

In Vitro Activity of this compound
Parameter Value Reference
Target CDK12 / CDK13[1]
IC50 (CDK12) 32 nM[1]
Binding Mode Covalent (to Cys1039 of CDK12)[1]
Solubility in DMSO 10 mM-
Recommended Concentrations for In Vitro Experiments
Cell Line Assay Concentration Treatment Duration Reference
OVCAR8Immunofluorescence3 µmol/L24 hours[1][2]
OVCAR8RNA-sequencing3 µmol/L8 hours[1][2]
OVCAR8, HEY, SKOV3Cell Viability (CCK-8)Various concentrations72 hours[2][3]
OVCAR8, HEY, SKOV3Apoptosis (IncuCyte)3 µmol/LTime course[2][3]
OVCAR8, HEY, SKOV3ImmunoblottingVarious concentrations6 hours[2][3]

Experimental Protocols

Protocol 1: Western Blot Analysis of RNA Pol II Phosphorylation
  • Cell Treatment: Plate ovarian cancer cells (e.g., OVCAR8, HEY, SKOV3) and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a DMSO vehicle control for 6 hours.[2][3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated Serine 2 residue of the RNA Pol II CTD overnight at 4°C. A primary antibody for total RNA Pol II or a housekeeping protein like GAPDH should be used as a loading control.

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed ovarian cancer cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the appropriate wells. Include wells treated with DMSO alone as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[2][3]

  • Assay: Add CCK-8 solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot a dose-response curve to determine the IC50 value.

Mandatory Visualization

ZSQ836_Signaling_Pathway This compound Mechanism of Action cluster_inhibition Inhibition cluster_kinase Target Kinase Complex cluster_transcription Transcription Regulation cluster_downstream Downstream Cellular Effects This compound This compound CDK12_13 CDK12 / CDK13 - Cyclin K This compound->CDK12_13 Covalent Inhibition RNA_Pol_II RNA Polymerase II CTD (Ser2 Phosphorylation) CDK12_13->RNA_Pol_II Phosphorylation Transcription Transcription Elongation RNA_Pol_II->Transcription Promotes DDR_Genes Reduced Expression of DNA Damage Response Genes (e.g., BRCA1) Transcription->DDR_Genes Enables DNA_Damage Accumulation of DNA Damage DDR_Genes->DNA_Damage Repair Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis

Caption: this compound signaling pathway and mechanism of action.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_assays 3. Downstream Assays cluster_analysis 4. Data Analysis cell_culture Cell Culture (e.g., Ovarian Cancer Lines) treatment Treat Cells with this compound (Dose-response & time-course) cell_culture->treatment zsq_prep This compound Preparation (Stock in DMSO) zsq_prep->treatment western Western Blot (p-RNA Pol II) treatment->western viability Cell Viability (e.g., CCK-8) treatment->viability if_stain Immunofluorescence (γH2AX) treatment->if_stain rnaseq RNA Sequencing treatment->rnaseq data_analysis Data Analysis & Interpretation western->data_analysis viability->data_analysis if_stain->data_analysis rnaseq->data_analysis

Caption: A general experimental workflow for characterizing the effects of this compound.

References

Technical Support Center: ZSQ836 Selectivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the selectivity of ZSQ836 in cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is an orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] It functions as a covalent inhibitor, interacting with Cys1039 of CDK12.[3] Its primary targets are CDK12 and CDK13, which are key regulators of gene transcription.[1][4]

Q2: What is the mechanism of action of this compound?

This compound is a prodrug of ZSQ538.[2][5] As a dual CDK12/CDK13 inhibitor, it selectively reduces the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at serine 2 (pSer2), with less effect on serine 5 (pSer5) or serine 7 (pSer7).[1][4] This inhibition of transcription elongation leads to the downregulation of genes involved in the DNA damage response (DDR), triggering genomic instability and apoptosis in cancer cells.[1][2][6]

Q3: How selective is this compound for CDK12/CDK13?

This compound demonstrates high selectivity for CDK12 and CDK13. In a kinase panel screen against 373 other kinases, it showed only weak affinity for CDK9, GSK3A, and GSK3B, indicating a favorable selectivity profile comparable to other known CDK12/CDK13 inhibitors like THZ531.[1]

Q4: What are the known downstream effects of this compound treatment in cells?

Treatment of cancer cells with this compound leads to several downstream effects, including:

  • Transcriptional Reprogramming: Downregulation of DNA damage response (DDR) genes.[1][2]

  • DNA Damage Accumulation: Increased levels of γH2AX, a marker of DNA double-strand breaks, and decreased levels of pCHK1 and RAD51.[1]

  • Cell Cycle Arrest and Apoptosis: Impaired cell proliferation and induction of apoptosis, as evidenced by increased caspase-3/7 activation and cleavage of PARP and caspase-7.[1][4]

  • Nuclear Speckle Alteration: this compound treatment can lead to the enlargement of nuclear speckles.[1][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibition of RNA Pol II Ser2 phosphorylation 1. Compound inactivity: this compound is a prodrug and may require metabolic activation. 2. Incorrect concentration: The effective concentration may vary between cell lines. 3. Insufficient treatment time: The effect on phosphorylation may be time-dependent.1. Ensure the use of a cell line with appropriate metabolic activity. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 0.1 - 10 µM). 3. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration.[1]
High off-target effects observed 1. Excessive concentration: High concentrations of this compound may lead to engagement with lower-affinity kinases. 2. Cell line sensitivity: Some cell lines may be more sensitive to off-target effects.1. Use the lowest effective concentration determined from dose-response studies. 2. Compare the effects of this compound with other CDK12/CDK13 inhibitors (e.g., THZ531) to distinguish on-target from off-target effects.[1] 3. Profile the expression levels of potential off-target kinases (CDK9, GSK3A, GSK3B) in your cell line.
Inconsistent results in cell viability assays 1. Assay variability: Different viability assays measure different cellular parameters (metabolic activity, membrane integrity). 2. Seeding density: Cell density can influence compound efficacy. 3. Treatment duration: The cytotoxic effects of this compound may require a longer incubation time.1. Use multiple, mechanistically distinct viability assays (e.g., MTS for metabolic activity, a cytotoxicity dye for membrane integrity) to confirm results.[8] 2. Optimize and maintain a consistent cell seeding density for all experiments. 3. Extend the treatment duration (e.g., up to 72 hours) to allow for the full manifestation of cytotoxic effects.[1]
Difficulty in detecting γH2AX foci 1. Suboptimal antibody or staining protocol: The quality of the immunofluorescence staining is critical. 2. Timing of analysis: DNA damage may be repaired over time.1. Validate your anti-γH2AX antibody and optimize the immunofluorescence protocol (fixation, permeabilization, antibody concentration). 2. Perform a time-course experiment (e.g., 12, 24, 48 hours) after this compound treatment to capture the peak of γH2AX induction.[1]

Experimental Protocols

Protocol 1: Assessing Inhibition of RNA Pol II Phosphorylation by Western Blot

This protocol details the steps to measure the effect of this compound on the phosphorylation of RNA Polymerase II at Serine 2.

  • Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR8, HEY, SKOV3) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 3, 10 µM) for a predetermined time (e.g., 6 or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSer2-RNA Pol II, total RNA Pol II, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the pSer2-RNA Pol II signal to the total RNA Pol II and the loading control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general framework for assessing the direct binding of this compound to CDK12/CDK13 in cells, based on the principle of ligand-induced thermal stabilization.[10][11]

  • Cell Treatment: Treat intact cells with this compound at the desired concentration for a specific duration. Include a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the levels of CDK12 and CDK13 using Western blotting or other sensitive protein detection methods.[10]

  • Data Analysis: Plot the amount of soluble CDK12/CDK13 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation

Table 1: Kinase Selectivity of this compound

KinaseAffinityNotes
CDK12 High (IC50 = 32 nM) [3]Primary Target
CDK13 High Primary Target
CDK9WeakOff-target
GSK3AWeakOff-target
GSK3BWeakOff-target
Panel of 370 other kinasesNo significant affinityHigh selectivity

Table 2: Cellular Effects of this compound in Ovarian Cancer Cell Lines

Cell LineIC50 (72h)Effect on pSer2-RNA Pol IIInduction of γH2AXInduction of Apoptosis
OVCAR8 PotentSignificant decrease[1]Significant increase[1]Yes[1]
HEY PotentSignificant decrease[1]Significant increase[1]Yes[1]
SKOV3 PotentSignificant decrease[1]Significant increase[1]Yes[1]

Visualizations

ZSQ836_Signaling_Pathway cluster_0 This compound Action cluster_1 Transcription Machinery cluster_2 Downstream Effects This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Inhibition RNA_Pol_II RNA Pol II CTD CDK12_13->RNA_Pol_II Phosphorylation (Ser2) Transcription Transcription Elongation RNA_Pol_II->Transcription DDR_Genes DDR Gene Expression Transcription->DDR_Genes DNA_Repair DNA Repair DDR_Genes->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis Failure leads to

Caption: this compound inhibits CDK12/13, leading to reduced RNA Pol II phosphorylation and subsequent apoptosis.

Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (pSer2-RNA Pol II, Total RNA Pol II, GAPDH) E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection & Analysis G->H

Caption: Workflow for assessing protein phosphorylation by Western Blot.

CETSA_Workflow A 1. Cell Treatment with this compound B 2. Heat Treatment (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation to Pellet Aggregates C->D E 5. Collection of Soluble Fraction D->E F 6. Analysis of Target Protein Levels (e.g., Western Blot) E->F G 7. Generation of Melting Curves F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Validation & Comparative

Validating ZSQ836 Target Engagement in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ZSQ836, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), with other known CDK12/13 inhibitors. We present supporting experimental data to validate the target engagement of this compound in cancer cells and offer detailed protocols for key validation assays.

Introduction to this compound

This compound is an orally bioavailable, covalent inhibitor that targets CDK12 and CDK13.[1][2] These kinases are critical regulators of transcription elongation and are implicated in the DNA damage response (DDR).[1][3] By inhibiting CDK12/13, this compound disrupts the transcription of key DDR genes, leading to increased DNA damage and apoptosis in cancer cells.[1][3] This guide will compare the cellular effects of this compound with two other CDK12/13 inhibitors: THZ531, a well-characterized covalent inhibitor, and CR8, a molecular glue degrader.

Comparative Analysis of CDK12/13 Inhibitors

To objectively assess the performance of this compound, we have summarized key quantitative data comparing its activity with THZ531 and CR8 in ovarian cancer cell lines.

Table 1: Comparative Efficacy of CDK12/13 Inhibitors in Ovarian Cancer Cell Lines
CompoundCell LineIC50 (μM)Effect on pSer2 RNA Pol II CTDInduction of γH2AX
This compound OVCAR8Not explicitly stated, but effective at 3 μM[3]ReducedIncreased
HEYNot explicitly stated, but effective at 3 μM[3]ReducedIncreased
SKOV3Not explicitly stated, but effective at 3 μM[3]ReducedIncreased
THZ531 OVCAR8~0.1[2]ReducedIncreased
HEYNot explicitly stated, but effective at 1 μM[3]ReducedIncreased
SKOV3Not explicitly stated, but effective at 1 μM[3]ReducedIncreased
CR8 OVCAR8Not explicitly stated, but effective at 1 μM[3]ReducedIncreased
HEYNot explicitly stated, but effective at 1 μM[3]ReducedIncreased
SKOV3Not explicitly stated, but effective at 1 μM[3]ReducedIncreased

Note: IC50 values can vary between studies and experimental conditions. The effective concentrations listed are based on the provided search results. A direct head-to-head IC50 comparison across a broad panel of cell lines is not available in the provided search results.

Table 2: Comparison of Mechanistic Effects of CDK12/13 Inhibitors
FeatureThis compoundTHZ531CR8
Mechanism of Action Covalent inhibitor of CDK12/13[1][2]Covalent inhibitor of CDK12/13[4]Molecular glue degrader of Cyclin K[5][6][7][8]
Downregulation of DDR Genes Yes[1][3]Yes[9][10]Yes (indirectly via Cyclin K degradation)
Effect on Gene Expression Similar to THZ531, downregulates DDR and cell cycle genes[3][4]Downregulates DDR, MYC, and mTOR pathways[1][9]Induces degradation of Cyclin K, affecting CDK12/13 function[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, we have created diagrams using the DOT language.

CDK12_13_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors CDK12_13 CDK12/CDK13 -Cyclin K RNA_Pol_II RNA Polymerase II (CTD) CDK12_13->RNA_Pol_II Phosphorylates Ser2 DNA_Damage DNA Damage Transcription Transcription Elongation RNA_Pol_II->Transcription DDR_Genes DNA Damage Response Genes (e.g., BRCA1, ATM, FANCF) DNA_Repair DNA Repair DDR_Genes->DNA_Repair Transcription->DDR_Genes Expression of DNA_Repair->DNA_Damage Prevents Apoptosis Apoptosis DNA_Damage->Apoptosis Induces This compound This compound This compound->CDK12_13 Inhibits THZ531 THZ531 THZ531->CDK12_13 Inhibits CR8 CR8 CR8->CDK12_13 Induces Cyclin K Degradation

Caption: CDK12/13 signaling pathway and points of inhibition.

CETSA_Workflow start Cancer Cells treat Treat with this compound or control (DMSO) start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble and aggregated proteins lyse->centrifuge western Western Blot for CDK12/13 centrifuge->western analyze Analyze band intensity to determine thermal shift western->analyze end Target Engagement Confirmed analyze->end

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

IF_Workflow start Cancer Cells on Coverslips treat Treat with this compound or other inhibitors start->treat fix Fix and Permeabilize Cells treat->fix block Block with Serum fix->block primary_ab Incubate with Primary Antibody (e.g., anti-γH2AX) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Mount Coverslips with DAPI secondary_ab->mount image Image with Fluorescence Microscope mount->image end Quantify DNA Damage Foci image->end

References

ZSQ836 vs. THZ531: A Comparative Analysis in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy, mechanism of action, and experimental considerations of two prominent CDK12/CDK13 inhibitors in ovarian cancer.

This guide provides a comprehensive comparison of ZSQ836 and THZ531, two covalent inhibitors of Cyclin-Dependent Kinase 12 and 13 (CDK12/CDK13), in the context of ovarian cancer. Both molecules have demonstrated potent anti-tumor activity by targeting the transcriptional machinery of cancer cells. However, they exhibit key differences in their pharmacological properties and biological effects, which are critical for consideration in preclinical and clinical research.

Executive Summary

This compound emerges as a novel, orally bioavailable dual CDK12/CDK13 inhibitor with a favorable pharmacokinetic profile, demonstrating significant anti-cancer activity both in vitro and in vivo.[1][2] In contrast, THZ531, while a potent tool for in vitro studies, is hampered by unfavorable pharmacokinetics that limit its in vivo applications.[3] Both inhibitors function by downregulating the expression of genes involved in the DNA damage response (DDR), leading to genomic instability and apoptosis in ovarian cancer cells.[1][3][4] A notable distinction of this compound is its "Janus-faced" effect, where it not only targets tumor cells but also suppresses the proliferation and activation of T-cells, a crucial consideration for immuno-oncology studies.[5][6]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and THZ531 based on available preclinical studies in ovarian cancer models.

Table 1: In Vitro Efficacy and Potency

ParameterThis compoundTHZ531Ovarian Cancer Cell LinesReference
Target CDK12/CDK13CDK12/CDK13N/A[2][3]
Binding Mechanism CovalentCovalentN/A[2][3]
IC50 (CDK12) 32 nMNot explicitly stated in search resultsN/A[2]
EC50 (Cell Viability) Concentration-dependent50-200 nMOVCAR8, HEY, SKOV3, and others[1][3][7]
Effective Concentration (In Vitro Assays) 3 µmol/L1 µmol/LOVCAR8, HEY, SKOV3[1]

Table 2: Pharmacokinetic Properties

ParameterThis compoundTHZ531Reference
Oral Bioavailability YesNo (unfavorable pharmacokinetics)[1][3]
In Vivo Tolerability FavorablePoor[1][3]
In Vivo Efficacy Impairs tumor growth in murine modelsLimited by pharmacokinetics[2][3]

Mechanism of Action: A Shared Pathway with Distinct Implications

Both this compound and THZ531 exert their anti-tumor effects by inhibiting the kinase activity of CDK12 and CDK13. These kinases play a crucial role in regulating the transcription of long genes, including many essential for the DNA damage response.

The primary mechanism involves the inhibition of RNA Polymerase II (Pol II) C-terminal domain (CTD) phosphorylation at the Serine 2 position (pSer2).[1][8] This selective inhibition impairs transcriptional elongation, leading to a global downregulation of gene expression, with a pronounced effect on DDR genes such as BRCA1, ATR, RAD51, and CHK1.[1][3][9] The suppression of the DDR pathway results in the accumulation of DNA double-strand breaks, indicated by an increase in γH2AX levels, ultimately triggering apoptotic cell death, confirmed by the cleavage of PARP and caspase-7.[1][8]

Furthermore, the inhibition of these transcriptional CDKs has been shown to downregulate the expression of super-enhancer-associated oncogenes, including MYC, which is frequently amplified in high-grade serous ovarian cancer.[10][11][12][13]

While the core mechanism is shared, the systemic effects of this compound and THZ531 differ significantly. The oral bioavailability of this compound allows for effective in vivo studies, but its impact on immune cells introduces a critical variable. The suppression of T-cell proliferation and activation by this compound could potentially counteract the pro-immunogenic effects of tumor cell genomic instability, a key consideration for combination therapies with immune checkpoint inhibitors.[5][6]

Experimental Protocols

The following are summaries of key experimental methodologies used to compare this compound and THZ531 in ovarian cancer models.

1. Cell Viability Assays (CCK-8 and Crystal Violet Staining)

  • Purpose: To assess the dose-dependent cytotoxic effects of the inhibitors on ovarian cancer cell lines.

  • Methodology: Ovarian cancer cell lines (e.g., OVCAR8, HEY, SKOV3) are seeded in multi-well plates and treated with a range of concentrations of this compound or THZ531 for a specified period (e.g., 72 hours). Cell viability is then quantified using a Cell Counting Kit-8 (CCK-8) assay, which measures metabolic activity, or by staining the remaining adherent cells with crystal violet.[1][8][9]

2. Immunoblotting

  • Purpose: To detect changes in protein expression levels related to the mechanism of action, including DDR pathway proteins and apoptosis markers.

  • Methodology: Cells are treated with the inhibitors for various time points. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against targets such as CDK12, CDK13, pSer2-RNA Pol II, γH2AX, pCHK1, RAD51, cleaved PARP, and cleaved caspase-7.[1][8][9]

3. Immunofluorescence

  • Purpose: To visualize the subcellular localization and expression of proteins of interest, particularly markers of DNA damage.

  • Methodology: Ovarian cancer cells are grown on coverslips and treated with this compound or THZ531. The cells are then fixed, permeabilized, and incubated with primary antibodies against targets like γH2AX. Fluorescently labeled secondary antibodies are used for detection, and the cell nuclei are counterstained with DAPI. Images are captured using a fluorescence microscope.[1][9]

4. Apoptosis Assays (IncuCyte Imaging)

  • Purpose: To monitor the induction of apoptosis in real-time.

  • Methodology: Cells are treated with the inhibitors in the presence of a caspase-3/7 activatable dye. The cells are then imaged over time using an IncuCyte live-cell analysis system. The appearance of green fluorescence indicates the activation of caspases and the onset of apoptosis.[1][8][9]

5. In Vivo Tumor Models

  • Purpose: To evaluate the anti-tumor efficacy, pharmacokinetics, and tolerability of the inhibitors in a living organism.

  • Methodology: Murine models of ovarian cancer, including patient-derived xenografts (PDX), are utilized. For this compound, the drug is administered orally. Tumor growth is monitored over time, and at the end of the study, tumors and tissues can be harvested for further analysis.[2][11] Due to its poor pharmacokinetics, in vivo studies with THZ531 are challenging.[3]

Visualizations: Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

CDK12_13_Inhibition_Pathway cluster_inhibitors Inhibitors cluster_targets Kinase Targets cluster_downstream Downstream Effects This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Inhibits THZ531 THZ531 THZ531->CDK12_13 Inhibits RNA_Pol_II RNA Pol II pSer2↓ CDK12_13->RNA_Pol_II Phosphorylates Transcription Transcriptional Elongation↓ RNA_Pol_II->Transcription DDR_Genes DDR Gene Expression↓ (BRCA1, ATR, RAD51, etc.) Transcription->DDR_Genes Genomic_Instability Genomic Instability↑ (γH2AX↑) DDR_Genes->Genomic_Instability Maintains Stability Apoptosis Apoptosis↑ (Cleaved PARP/Caspase-7↑) Genomic_Instability->Apoptosis

Caption: Mechanism of action for this compound and THZ531 in ovarian cancer.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Ovarian Cancer Cell Lines Treatment Treat with This compound or THZ531 Cell_Lines->Treatment Viability Cell Viability (CCK-8, Crystal Violet) Treatment->Viability Protein_Analysis Protein Analysis (Immunoblot) Treatment->Protein_Analysis DNA_Damage DNA Damage (Immunofluorescence) Treatment->DNA_Damage Apoptosis_Assay Apoptosis Assay (IncuCyte) Treatment->Apoptosis_Assay Mouse_Model Murine Ovarian Cancer Model ZSQ836_Treatment Oral Administration of this compound Mouse_Model->ZSQ836_Treatment Tumor_Growth Monitor Tumor Growth ZSQ836_Treatment->Tumor_Growth

Caption: Experimental workflow for comparing this compound and THZ531.

Conclusion

This compound and THZ531 are both potent inhibitors of CDK12/CDK13 with a clear mechanism of action in ovarian cancer models. The principal advantage of this compound lies in its oral bioavailability and favorable pharmacokinetic profile, making it a more viable candidate for in vivo studies and potential clinical development.[1][2] However, its immunosuppressive effects warrant careful consideration, particularly in the context of immunotherapy combinations.[5][6] THZ531 remains a valuable tool for in vitro mechanistic studies, and its synergistic potential with other targeted agents highlights the therapeutic promise of CDK12/13 inhibition in ovarian cancer.[10][14] The choice between these two inhibitors will ultimately depend on the specific research question and experimental setting. For in vivo efficacy and translational studies, this compound is the superior choice, while THZ531 is well-suited for dissecting the molecular consequences of CDK12/13 inhibition in a controlled in vitro environment.

References

A Comparative Guide to the Mechanisms of Action of ZSQ836 and CR8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two notable kinase inhibitors, ZSQ836 and CR8. The information presented is supported by experimental data to assist researchers in understanding the distinct and overlapping functionalities of these compounds.

At a Glance: Key Mechanistic Differences

FeatureThis compoundCR8
Primary Targets Dual covalent inhibitor of CDK12 and CDK13[1]Non-selective inhibitor of multiple CDKs (CDK1/2/5/7/9) and Casein Kinase 1 (CK1)[2]
Core Mechanism Inhibition of kinase activity, leading to downregulation of DNA Damage Response (DDR) genes[3][4][5]Acts as a "molecular glue" to induce the degradation of Cyclin K[6][7][8][9]
Mode of Action Covalent interaction with Cys1039 of CDK12[1]Induces proximity between CDK12-Cyclin K and the DDB1-CUL4 E3 ubiquitin ligase complex[7][8]
Downstream Effect Increased genomic instability and apoptosis in cancer cells[3][4][5]Depletion of Cyclin K, leading to cell cycle arrest and apoptosis[2]

Quantitative Performance Data

Kinase Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and CR8 against a panel of kinases, providing insight into their potency and selectivity.

KinaseThis compound IC50 (nM)CR8 IC50 (µM)
CDK1/cyclin B-0.09[2]
CDK2/cyclin A-0.072[2]
CDK2/cyclin E-0.041[2]
CDK5/p25-0.11[2]
CDK7/cyclin H-1.1[2]
CDK9/cyclin TWeak Affinity[1]0.18[2]
CDK12 32 [1]-
CK1δ/ε-0.4[2]

Note: A comprehensive, directly comparable IC50 panel for both compounds from a single study is not publicly available. The data presented is compiled from multiple sources. This compound is noted to have weak affinity for CDK9, GSK3A, and GSK3B when screened against a panel of 373 kinases.[1]

Cellular Activity in Ovarian Cancer Cell Lines

A comparative study in ovarian cancer cell lines (OVCAR8, HEY, and SKOV3) demonstrated the following effects after treatment with this compound (3 µmol/L) or CR8 (1 µmol/L).

Cellular MarkerEffect of this compoundEffect of CR8
γH2AX (DNA Damage)Increased[3]Increased[3]
pCHK1 (DDR)Decreased[3]Decreased[3]
RAD51 (DDR)Decreased[3]Decreased[3]
ApoptosisInduced[10]Induced[10]

Signaling Pathway Diagrams

The distinct mechanisms of action of this compound and CR8 are visually represented in the following signaling pathway diagrams.

ZSQ836_Mechanism This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Covalent Inhibition RNA_Pol_II RNA Polymerase II CDK12_13->RNA_Pol_II Phosphorylation of Ser2 DDR_Genes DNA Damage Response Genes (e.g., BRCA1, ATM) CDK12_13->DDR_Genes Downregulation RNA_Pol_II->DDR_Genes Transcription Elongation DDR_Proteins DDR Proteins (e.g., pCHK1, RAD51) DDR_Genes->DDR_Proteins Translation Genomic_Instability Genomic Instability DDR_Proteins->Genomic_Instability Prevents Apoptosis Apoptosis Genomic_Instability->Apoptosis CR8_Mechanism cluster_ternary Ternary Complex Formation CR8 CR8 CDK12_CycK CDK12-Cyclin K Complex CR8->CDK12_CycK Binds to CDK12 DDB1 DDB1 CR8->DDB1 Induces Proximity CDK12_CycK->DDB1 Induces Proximity CUL4_E3 CUL4 E3 Ubiquitin Ligase DDB1->CUL4_E3 Component of Ubiquitination Cyclin K Ubiquitination CUL4_E3->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome CyclinK_Depletion Cyclin K Depletion Proteasome->CyclinK_Depletion Cell_Cycle_Arrest Cell Cycle Arrest CyclinK_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells treatment Treat with this compound / CR8 start->treatment immunoblot Immunoblotting (Protein Expression) treatment->immunoblot if_staining Immunofluorescence (Protein Localization) treatment->if_staining viability Cell Viability Assay (IC50 Determination) treatment->viability data_analysis Quantify Protein Levels, Analyze Images, Calculate IC50 immunoblot->data_analysis if_staining->data_analysis viability->data_analysis conclusion Compare Mechanisms of Action data_analysis->conclusion

References

ZSQ836 and PARP Inhibitors: A Synergistic Combination for Ovarian Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of combining the novel CDK12/13 inhibitor, ZSQ836, with PARP inhibitors for the treatment of ovarian cancer. This guide provides a comparative analysis with other emerging PARP inhibitor combination strategies, supported by experimental data and detailed protocols.

The combination of the dual CDK12/13 inhibitor, this compound, with PARP inhibitors like olaparib (B1684210) has demonstrated significant synergistic anti-tumor activity in preclinical models of ovarian cancer. This novel therapeutic strategy aims to exploit the synthetic lethality between the inhibition of transcriptional regulation of DNA damage response (DDR) genes by this compound and the blockade of single-strand break repair by PARP inhibitors, leading to catastrophic DNA damage and cancer cell death.

Comparative Analysis of Preclinical Efficacy

The following tables summarize the quantitative data from preclinical studies on this compound in combination with PARP inhibitors and provide a comparison with other relevant combination therapies.

Combination Therapy Cancer Model Key Efficacy Data Reference
This compound + Olaparib Ovarian Cancer Cell Lines (OVCAR8, HEY, SKOV3)Marked synergistic effects observed in dose-response assays. (Specific Combination Index values are pending public release of supplementary data)[1][2]
This compound + Olaparib Ovarian Cancer Xenograft (HEY cells in BALB/c nude mice)Combination treatment with this compound (25 mg/kg/d, oral) and olaparib (50 mg/kg/d, oral) showed significant tumor growth inhibition. (Quantitative tumor growth inhibition data is pending public release of supplementary data)[1][2]
CDK12-IN-3 + Olaparib HR-proficient Ovarian Cancer XenograftCombination therapy substantially retarded tumor growth compared to single-agent treatment.[3][4]
AT13387 (HSP90i) + Olaparib High-Grade Serous Ovarian Cancer PDX modelsInhibited tumor growth in 8 out of 14 patient-derived xenograft (PDX) models.[5]
Cediranib (VEGFRi) + Olaparib Recurrent Platinum-Sensitive Ovarian CancerMedian progression-free survival of 17.7 months with the combination vs. 9.0 months with olaparib alone in a clinical trial.[6]

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

The synergistic interaction between this compound and PARP inhibitors stems from their complementary roles in disrupting DNA damage repair pathways.

  • This compound: As a potent dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), this compound plays a crucial role in regulating the transcription of key genes involved in the DNA Damage Response (DDR), particularly those associated with Homologous Recombination (HR) repair.[1][2] By inhibiting CDK12/13, this compound downregulates the expression of genes like BRCA1, RAD51, and CHK1, effectively creating a "BRCAness" phenotype in cancer cells, rendering them deficient in HR repair.[1][2]

  • PARP Inhibitors (e.g., Olaparib): These inhibitors trap PARP enzymes on DNA at sites of single-strand breaks. In normal cells, these breaks are efficiently repaired. However, in cancer cells with deficient HR repair (either through genetic mutations or induced by agents like this compound), the accumulation of unrepaired single-strand breaks during DNA replication leads to the formation of toxic double-strand breaks.

The combination of this compound and a PARP inhibitor thus creates a synthetic lethal scenario where the cancer cell's inability to repair double-strand breaks via HR, coupled with the PARP inhibitor-induced accumulation of these breaks, leads to genomic instability and ultimately, apoptosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating the synergy between this compound and PARP inhibitors.

DNA_Damage_Response_Pathway SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA1, RAD51, etc.) DSB->HR repaired by BER Base Excision Repair (BER) PARP->BER activates Cell_Survival Cell Survival HR->Cell_Survival leads to BER->Cell_Survival leads to Olaparib PARP Inhibitor (Olaparib) Olaparib->PARP inhibits Apoptosis Apoptosis Olaparib->Apoptosis induces in HR deficient cells This compound CDK12/13 Inhibitor (this compound) This compound->Apoptosis sensitizes to PARPi CDK12_13 CDK12/13 This compound->CDK12_13 inhibits CDK12_13->HR promotes transcription of HR genes

Caption: DNA Damage Response Pathway and Inhibition by this compound and Olaparib.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture 1. Ovarian Cancer Cell Line Culture Dose_Response 2. Dose-Response Assays (this compound & Olaparib alone) Cell_Culture->Dose_Response Combination_Assay 3. Combination Synergy Assay (Chou-Talalay method) Dose_Response->Combination_Assay Mechanism_Studies 4. Mechanistic Studies (Western Blot, Immunofluorescence) Combination_Assay->Mechanism_Studies Xenograft 5. Xenograft Model Establishment Mechanism_Studies->Xenograft Treatment 6. Treatment Administration (Vehicle, Single Agents, Combo) Xenograft->Treatment Tumor_Monitoring 7. Tumor Growth Monitoring Treatment->Tumor_Monitoring Endpoint_Analysis 8. Endpoint Analysis (Tumor weight, IHC) Tumor_Monitoring->Endpoint_Analysis

Caption: Preclinical Experimental Workflow for Synergy Evaluation.

Experimental Protocols

In Vitro Synergy Assessment (Chou-Talalay Method)

This protocol outlines the determination of the synergistic effects of this compound and olaparib in ovarian cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human ovarian cancer cell lines (e.g., OVCAR8, HEY, SKOV3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells in 96-well plates at a density that allows for logarithmic growth during the treatment period.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of this compound and olaparib in DMSO.

  • Perform dose-response experiments for each drug individually to determine their respective IC50 values.

  • For the combination study, treat cells with a range of concentrations of both drugs at a constant ratio (e.g., based on the ratio of their IC50 values). Include vehicle controls (DMSO) and single-agent controls.

3. Cell Viability Assay:

  • After a 72-hour incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

4. Data Analysis:

  • Calculate the fraction of affected cells (Fa) for each drug concentration and combination.

  • Use the Chou-Talalay method to calculate the Combination Index (CI).[7] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In Vivo Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of the this compound and olaparib combination in a mouse xenograft model of ovarian cancer.

1. Animal Model:

  • Use female immunodeficient mice (e.g., BALB/c nude mice).

  • Subcutaneously or intraperitoneally inject a suspension of human ovarian cancer cells (e.g., HEY cells) to establish tumors.

2. Treatment Groups and Administration:

  • Once tumors reach a palpable size, randomize mice into treatment groups:

    • Vehicle control (e.g., 0.5% hypromellose)

    • This compound (25 mg/kg/day, oral gavage)[1]

    • Olaparib (50 mg/kg/day, oral gavage)[1]

    • This compound + Olaparib (at the same doses)[1]

3. Tumor Growth Monitoring:

  • Measure tumor volume with calipers twice weekly. For intraperitoneal models, monitor tumor burden using bioluminescence imaging if using luciferase-expressing cells.[1]

  • Monitor animal body weight and general health throughout the study.

4. Endpoint Analysis:

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Process tumor tissues for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and DNA damage (e.g., γH2AX).

Future Directions and Clinical Implications

The compelling preclinical data for the combination of this compound and PARP inhibitors provides a strong rationale for further investigation. Future studies should focus on elucidating the precise molecular mechanisms of synergy, identifying predictive biomarkers of response, and evaluating the long-term efficacy and safety of this combination in more complex in vivo models, including patient-derived organoids and xenografts. Ultimately, these findings could pave the way for clinical trials to assess this promising combination therapy in patients with ovarian and potentially other cancers characterized by a dependency on CDK12/13 activity and a vulnerability to DNA damage. The development of this combination strategy holds the potential to expand the utility of PARP inhibitors to a broader patient population beyond those with BRCA mutations.

References

Comparative Analysis of ZSQ836 with Other CDK12/13 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the CDK12/13 inhibitor ZSQ836 with other notable alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.

Introduction to CDK12/13 Inhibition

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) are key regulators of transcriptional elongation. They achieve this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to productive elongation.[1] Inhibition of CDK12/13 has emerged as a promising therapeutic strategy in oncology, particularly in cancers with deficiencies in DNA damage response (DDR) pathways. By disrupting the transcription of key DDR genes like BRCA1 and BRCA2, CDK12/13 inhibitors can induce a "BRCAness" phenotype, rendering cancer cells vulnerable to PARP inhibitors and other DNA-damaging agents.[1]

This compound is a potent, selective, and orally bioavailable covalent inhibitor of both CDK12 and CDK13.[2] It was developed to improve upon the pharmacokinetic properties of earlier covalent inhibitors like THZ531. This guide will compare this compound with other prominent CDK12/13 inhibitors, focusing on their mechanism of action, potency, and cellular effects.

Data Presentation: Quantitative Comparison of CDK12/13 Inhibitors

The following tables summarize the key quantitative data for this compound and other selected CDK12/13 inhibitors.

Inhibitor Target(s) Mechanism of Action IC50/EC50 (CDK12) IC50 (CDK13) Key Features
This compound CDK12/13CovalentEC50: 32 nM[3]-Orally bioavailable, developed from THZ531 with an organoarsenic warhead.[4][5]
THZ531 CDK12/13CovalentIC50: 158 nMIC50: 69 nMFirst-in-class covalent inhibitor, targets a remote cysteine.[6]
SR-4835 CDK12/13Non-covalent, Molecular GlueIC50: 99 nM-Induces degradation of Cyclin K.[7]
CTX-7439 CDK12/13Inhibitor and Cyclin K "glue" degrader--First CDK12/13 inhibitor/degrader to enter clinical trials.[8]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data for CTX-7439 is currently limited as it is in early clinical development.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Western Blot Analysis for RNA Polymerase II Phosphorylation

This protocol is essential for assessing the direct cellular target engagement of CDK12/13 inhibitors.

  • Cell Culture and Treatment: Plate cancer cells (e.g., OVCAR8, HEY, SKOV3) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the CDK12/13 inhibitor (e.g., this compound, THZ531) or DMSO as a vehicle control for the desired time period (e.g., 6 hours).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against total RNAPII, phospho-Ser2 RNAPII, phospho-Ser5 RNAPII, and a loading control (e.g., GAPDH).[4][9]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CCK-8/MTS)

This assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density.

  • Inhibitor Treatment: After allowing the cells to attach, treat them with a serial dilution of the CDK12/13 inhibitors for a specified duration (e.g., 72 hours).[4]

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation: Subcutaneously or intraperitoneally inject a suspension of cancer cells (e.g., HEY cells) into immunocompromised mice (e.g., BALB/c nude mice).[10]

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once tumors reach a specified size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the CDK12/13 inhibitor (e.g., this compound at 50 mg/kg/day) or vehicle control via the appropriate route (e.g., oral gavage) for a defined period (e.g., 14 days).[10]

  • Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers like phospho-Ser2 RNAPII).[10]

Mandatory Visualization

Signaling Pathway of CDK12/13 Inhibition

Caption: CDK12/13 signaling pathway and points of intervention by inhibitors.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation start Start: Select CDK12/13 Inhibitors (this compound, THZ531, SR-4835) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo kinase_assay Biochemical Kinase Assay (Determine IC50) in_vitro->kinase_assay cell_viability Cell Viability Assay (e.g., CCK-8/MTS in cancer cell lines) in_vitro->cell_viability western_blot Western Blot (RNAPII Ser2 Phosphorylation) in_vitro->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) in_vitro->cell_cycle pk_study Pharmacokinetic Studies (in mice) in_vivo->pk_study xenograft Tumor Xenograft Model (Efficacy Assessment) in_vivo->xenograft pd_markers Pharmacodynamic Analysis (IHC for pSer2-RNAPII in tumors) in_vivo->pd_markers data_analysis Data Analysis and Comparison kinase_assay->data_analysis cell_viability->data_analysis western_blot->data_analysis cell_cycle->data_analysis pk_study->data_analysis xenograft->data_analysis pd_markers->data_analysis

Caption: Workflow for the comparative evaluation of CDK12/13 inhibitors.

Logical Relationship in the Development of this compound

ZSQ836_Development THZ531 THZ531 (Covalent Inhibitor) Limitation Limitation: Unfavorable Pharmacokinetics (Acrylamide Warhead) THZ531->Limitation Innovation Innovation: Replace Acrylamide with Organoarsenic Warhead Limitation->Innovation This compound This compound (Covalent Inhibitor) Innovation->this compound Improvement Improvement: Orally Bioavailable This compound->Improvement

Caption: Rationale behind the development of this compound from THZ531.

Concluding Remarks

This compound represents a significant advancement in the development of CDK12/13 inhibitors, offering improved oral bioavailability compared to its predecessor, THZ531.[5] Its potent and selective covalent inhibition of CDK12/13 makes it a valuable tool for investigating the roles of these kinases in cancer biology and for preclinical studies exploring combination therapies, particularly with PARP inhibitors.

The comparative data presented in this guide highlights the distinct characteristics of different CDK12/13 inhibitors. While covalent inhibitors like this compound and THZ531 offer potent and sustained target engagement, non-covalent inhibitors and molecular glues like SR-4835 provide an alternative mechanism of action by inducing the degradation of Cyclin K.[7] The emergence of clinical candidates like CT7439, which combines both inhibitory and degradation activities, underscores the dynamic landscape of CDK12/13-targeted drug discovery.[8]

For researchers, the choice of inhibitor will depend on the specific experimental goals. This compound is a strong candidate for in vivo studies requiring an orally administered agent. The detailed protocols and comparative data provided herein should facilitate the design of robust experiments to further elucidate the therapeutic potential of targeting the CDK12/13 axis in cancer.

References

Validating the In Vivo Anti-Tumor Efficacy of ZSQ836: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor activity of ZSQ836, a novel covalent inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13). The data presented herein is based on preclinical studies in ovarian cancer models, offering a valuable resource for researchers investigating novel cancer therapeutics. We will delve into the efficacy of this compound as a single agent and in combination with standard-of-care therapies, providing detailed experimental protocols and a comparative analysis with other CDK12/13 inhibitors.

This compound Demonstrates Potent Anti-Tumor Activity in Ovarian Cancer Xenograft Models

This compound, an orally bioavailable dual inhibitor of CDK12 and CDK13, has shown significant anti-tumor efficacy in preclinical mouse models of ovarian cancer.[1][2][3][4] In a key study, this compound administered as a single agent demonstrated a marked reduction in tumor growth in a HEY ovarian cancer xenograft model.[2]

Monotherapy Efficacy

Treatment with this compound at a dose of 50 mg/kg/day via oral gavage for 14 days resulted in a statistically significant decrease in tumor weight compared to the vehicle control group.[2] This anti-tumor effect is associated with reduced cell proliferation, as indicated by Ki67 staining, and an increase in apoptosis and DNA damage within the tumor tissue.[1]

Synergistic Effects in Combination Therapies

The therapeutic potential of this compound is further enhanced when used in combination with standard chemotherapy and PARP inhibitors. Preclinical studies have demonstrated synergistic anti-tumor effects when this compound is combined with cisplatin (B142131) or olaparib (B1684210).[1]

Combination with Cisplatin

In the HEY xenograft model, the combination of this compound (25 mg/kg/day, oral) and cisplatin (3 mg/kg every 5 days, intraperitoneal injection) led to a more profound reduction in tumor weight than either agent alone.[2] This suggests that this compound can sensitize ovarian cancer cells to the cytotoxic effects of platinum-based chemotherapy.

Combination with Olaparib

Similarly, a combination regimen of this compound (25 mg/kg/day, oral) and the PARP inhibitor olaparib (50 mg/kg/day, oral) resulted in a significant decrease in tumor burden in the same ovarian cancer model.[2] This finding is particularly relevant for treating cancers with deficiencies in the DNA damage response pathway.

Comparative Analysis of In Vivo Efficacy

The following table summarizes the quantitative data from in vivo studies, comparing the efficacy of this compound as a monotherapy and in combination with other anti-cancer agents.

Treatment GroupDosing RegimenTumor ModelMean Tumor Weight (vs. Vehicle Control)Reference
This compound (Monotherapy) 50 mg/kg/day, p.o.HEY XenograftStatistically significant reduction[2]
This compound + Cisplatin This compound: 25 mg/kg/day, p.o. Cisplatin: 3 mg/kg every 5 days, i.p.HEY XenograftSignificant reduction compared to single agents[2]
This compound + Olaparib This compound: 25 mg/kg/day, p.o. Olaparib: 50 mg/kg/day, p.o.HEY XenograftSignificant reduction compared to single agents[2]

p.o. - per os (by mouth); i.p. - intraperitoneal

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the replication and validation of these findings.

In Vivo Tumor Xenograft Studies
  • Cell Line and Animal Model: HEY ovarian cancer cells (1 x 106) were intraperitoneally injected into 6-week-old female BALB/c nude mice.[1]

  • Treatment Administration:

    • This compound Monotherapy: this compound was administered daily by oral gavage at a dose of 50 mg/kg. The vehicle control group received 0.5% hypromellose.[1]

    • Combination Therapy:

      • This compound was administered daily by oral gavage at 25 mg/kg.[1]

      • Cisplatin was administered every 5 days via intraperitoneal injection at a dose of 3 mg/kg.[1]

      • Olaparib was administered daily by oral gavage at a dose of 50 mg/kg.[1]

  • Tumor Burden Assessment: Tumor growth was monitored twice a week using in vivo bioluminescence imaging. At the end of the study, mice were sacrificed, and tumors were harvested, imaged, and weighed.[1]

  • Immunohistochemistry (IHC): Harvested tumor tissues were fixed in 4% paraformaldehyde for subsequent IHC analysis of biomarkers such as Ki67, γH2AX, and cleaved caspase-3/7.[2]

Mechanism of Action: The CDK12/13 Signaling Pathway

This compound exerts its anti-tumor effects by targeting CDK12 and CDK13, kinases that play a critical role in the regulation of transcription and the DNA damage response (DDR).[1][5][6] Inhibition of CDK12/13 leads to the downregulation of key DDR genes, including those involved in homologous recombination repair, such as BRCA1 and RAD51.[1][4] This induced "BRCAness" renders cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[1][5]

CDK12_13_Pathway cluster_0 Cell Nucleus This compound This compound CDK12_13 CDK12/CDK13 This compound->CDK12_13 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces RNAPII RNA Polymerase II CDK12_13->RNAPII Phosphorylates HR_Repair Homologous Recombination Repair CDK12_13->HR_Repair Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Promotes DDR_Genes DNA Damage Response Genes (e.g., BRCA1, RAD51) DDR_Genes->HR_Repair Enables Transcription_Elongation->DDR_Genes Expresses DNA_Damage DNA Damage HR_Repair->DNA_Damage Repairs

Mechanism of Action of this compound.

Experimental Workflow for In Vivo Efficacy Validation

The following diagram outlines the typical workflow for validating the in vivo anti-tumor activity of a compound like this compound.

experimental_workflow start Start cell_culture Ovarian Cancer Cell Culture (HEY) start->cell_culture xenograft Tumor Cell Implantation (Intraperitoneal) cell_culture->xenograft randomization Tumor-Bearing Mice Randomization xenograft->randomization treatment Treatment Administration (this compound, Cisplatin, Olaparib, Vehicle) randomization->treatment monitoring Tumor Growth Monitoring (Bioluminescence Imaging) treatment->monitoring endpoint Endpoint: Tumor Excision, Weight Measurement & Imaging monitoring->endpoint analysis Data Analysis (Statistical Comparison) endpoint->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

In Vivo Efficacy Validation Workflow.

Discussion and Future Directions

The preclinical data strongly support the in vivo anti-tumor activity of this compound, both as a monotherapy and in combination with established cancer treatments. Its oral bioavailability and potent efficacy in ovarian cancer models make it a promising candidate for further clinical development.

While direct head-to-head in vivo comparisons with other CDK12/13 inhibitors like THZ531 are not yet published, the available data suggests this compound has a favorable pharmacological profile. Future studies should focus on such direct comparisons to better position this compound in the landscape of CDK12/13 inhibitors. Additionally, exploring the efficacy of this compound in other tumor types known to be sensitive to CDK12/13 inhibition is a logical next step.

The dual effect of this compound on both tumor cells and the immune system warrants further investigation. While it directly kills cancer cells, it has also been shown to impair T-cell proliferation and activation, which could have implications for its use with immunotherapy.[3] Understanding this dual functionality will be critical for designing optimal combination strategies in the clinic.

References

ZSQ836 Target Validation: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) and Affinity-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with a validated affinity-based method for confirming the intracellular target engagement of ZSQ836, a potent and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] While direct CETSA data for this compound is not publicly available, this guide presents a representative CETSA protocol for a similar covalent CDK12/13 inhibitor and contrasts it with the competitive affinity pull-down method used to validate this compound's targets.

Executive Summary

This compound has been demonstrated to covalently bind to its intended targets, CDK12 and CDK13, within cancer cells.[1] This was confirmed using a competitive affinity pull-down assay, a robust method for validating target engagement of covalent inhibitors. This guide will detail the experimental protocol for this affinity-based approach and compare it with the widely used CETSA methodology. Both techniques offer powerful, yet distinct, approaches to confirming that a compound interacts with its intended target in a physiological context.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for the target validation of this compound using a competitive pull-down assay and representative data from a CETSA experiment with a similar covalent kinase inhibitor.

ParameterCompetitive Affinity Pull-Down (this compound)Cellular Thermal Shift Assay (Representative)
Principle Competition for binding to a biotinylated probeLigand-induced thermal stabilization of the target protein
Primary Readout Reduction in pull-down of the target proteinShift in the melting temperature (Tm) or increased protein solubility at a specific temperature
This compound Concentration Pre-incubation at specified concentrations to demonstrate competitionA range of concentrations would be used to determine a dose-dependent thermal shift and calculate EC50
Probe Used Biotinylated THZ1 (bioTHZ1)None (label-free)
Detection Method Western Blot for CDK12/CDK13Western Blot, Mass Spectrometry, or reporter-based assays
Key Finding for this compound Pre-incubation with this compound abolished the pull-down of CDK12/CDK13 by bioTHZ1, confirming covalent binding.[1]A dose-dependent increase in the thermal stability of the target protein would be expected upon inhibitor binding.

Experimental Protocols

This compound Target Validation via Competitive Affinity Pull-Down

This method confirms the covalent binding of this compound to CDK12 and CDK13 by competing with a known biotinylated covalent probe.

Cell Culture and Treatment:

  • Ovarian cancer cell lines (e.g., OVCAR8, HEY, SKOV3) are cultured under standard conditions.

  • Cells are pre-incubated with this compound or its active metabolite ZSQ538 at a specific concentration (e.g., 3 µmol/L) for a defined period to allow for covalent bond formation with the target kinases.[1][3] A vehicle control (e.g., DMSO) is run in parallel.

Cell Lysis and Probe Incubation:

  • Following treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • The cell lysates are then incubated with a biotinylated covalent probe, such as bioTHZ1, which is known to bind to CDK12/CDK13.[1]

Affinity Purification and Western Blotting:

  • Streptavidin-conjugated beads are added to the lysates to pull down the biotinylated probe and any proteins covalently bound to it.

  • The beads are washed to remove non-specifically bound proteins.

  • The pulled-down proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane for Western blotting.

  • The membrane is probed with primary antibodies specific for CDK12 and CDK13 to detect the amount of pulled-down kinase. A reduction in the amount of CDK12/CDK13 pulled down in the this compound-treated sample compared to the control indicates successful target engagement by this compound.[1]

Representative CETSA Protocol for a Covalent CDK12/13 Inhibitor

This protocol describes a typical workflow for CETSA to determine the target engagement of a covalent kinase inhibitor.

Cell Culture and Compound Treatment:

  • Cells expressing the target protein (e.g., a cancer cell line with endogenous CDK12/13) are cultured to a suitable confluency.

  • Cells are treated with a range of concentrations of the test compound (or vehicle control) and incubated to allow for target binding and covalent modification.

Heat Challenge:

  • The cell suspension for each treatment condition is aliquoted into PCR tubes.

  • The tubes are heated to a specific temperature for a short duration (e.g., 3-5 minutes) using a thermal cycler. The chosen temperature is critical and is typically determined from a preliminary melt curve experiment to be in the range where the target protein partially denatures.

Cell Lysis and Separation of Soluble and Aggregated Fractions:

  • The cells are lysed, often by freeze-thaw cycles or the addition of a mild lysis buffer.

  • The lysate is then centrifuged at high speed to pellet the aggregated, denatured proteins.

Analysis of the Soluble Fraction:

  • The supernatant, containing the soluble proteins, is carefully collected.

  • The amount of the target protein remaining in the soluble fraction is quantified. This is commonly done by Western blotting using an antibody specific to the target protein. Other detection methods like mass spectrometry or AlphaScreen can also be used for higher throughput.

  • An increase in the amount of soluble target protein in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the protein.

Visualizations

CETSA_Workflow CETSA Workflow for a Covalent Inhibitor cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture Culture cells to confluency compound_treatment Treat cells with inhibitor (dose-response) cell_culture->compound_treatment heat_challenge Heat cells to a specific temperature compound_treatment->heat_challenge lysis Lyse cells heat_challenge->lysis centrifugation Centrifuge to pellet aggregated proteins lysis->centrifugation collect_supernatant Collect soluble protein fraction centrifugation->collect_supernatant western_blot Quantify target protein by Western Blot collect_supernatant->western_blot end end western_blot->end Target Engagement Confirmed Competitive_Pulldown_Workflow Competitive Affinity Pull-Down for this compound cluster_treatment Cell Treatment cluster_lysis_probe Lysis & Probe Incubation cluster_pulldown Affinity Purification cluster_analysis Analysis treat_this compound Pre-incubate cells with this compound lysis Lyse cells treat_this compound->lysis treat_dmso Control: Incubate cells with DMSO treat_dmso->lysis add_probe Incubate lysate with biotinylated probe (bioTHZ1) lysis->add_probe add_streptavidin Add streptavidin beads add_probe->add_streptavidin wash Wash beads add_streptavidin->wash elute Elute bound proteins wash->elute western_blot Western Blot for CDK12/CDK13 elute->western_blot end end western_blot->end Target Engagement Confirmed CDK12_Signaling_Pathway Simplified CDK12 Signaling Pathway CDK12 CDK12/Cyclin K RNAPII RNA Polymerase II (RNAP II) CDK12->RNAPII  Phosphorylates Ser2 of CTD Transcription Transcription Elongation RNAPII->Transcription DDR_Genes DNA Damage Response Genes (e.g., BRCA1, ATM) Transcription->DDR_Genes  Expression Genomic_Stability Genomic Stability DDR_Genes->Genomic_Stability This compound This compound This compound->CDK12

References

Kinome Profiling of ZSQ836: A Comparative Guide to Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor ZSQ836's selectivity, supported by available experimental data. It is intended to assist researchers in evaluating the compound's potential for targeted therapeutic applications.

This compound: High Selectivity for CDK12/CDK13

This compound is a potent, orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These kinases are crucial regulators of transcriptional elongation and are implicated in various cancers, including ovarian cancer.[1][2][3] The development of this compound utilized an innovative arsenous warhead to achieve covalent inhibition.[1][2]

To assess its selectivity, this compound was profiled against a large panel of 373 kinases. The results demonstrated a high degree of selectivity for its intended targets, CDK12 and CDK13. Of the extensive panel, only three other kinases—CDK9, GSK3A, and GSK3B—showed weak affinity for the compound.[1] This high selectivity is a critical attribute, as it minimizes the potential for off-target effects and associated toxicities.

Comparative Selectivity Profile

The table below summarizes the known selectivity profile of this compound in comparison to its primary targets. While the full quantitative dataset from the kinome scan is not publicly available, the qualitative results from the primary publication are presented. For comparison, other known CDK12/13 inhibitors include THZ531 and CR8.[1]

Target KinaseThis compound ActivityAlternative CDK12/13 Inhibitors
CDK12 High Potency Inhibition THZ531 (covalent), CR8 (molecular glue)
CDK13 High Potency Inhibition THZ531 (covalent), CR8 (molecular glue)
CDK9Weak Affinity
GSK3AWeak Affinity
GSK3BWeak Affinity
Panel of 370 other kinasesNo significant affinity

Experimental Protocol: Kinome Profiling

The following is a representative protocol for determining the selectivity of a kinase inhibitor like this compound using a competition binding assay format, such as the KINOMEscan™ platform. This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

Objective: To determine the dissociation constant (Kd) of this compound for a broad range of kinases, thereby establishing its kinome-wide selectivity profile.

Materials:

  • This compound compound

  • DMSO (vehicle control)

  • KINOMEscan™ kinase panel (or similar)

  • Assay plates

  • Appropriate buffers and reagents as per the assay kit manufacturer's instructions

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM. Serial dilutions are then made to achieve the desired final assay concentrations.

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase from the panel, tagged with DNA, and an immobilized ligand.

  • Competition Binding: The test compound (this compound) is added to the wells at a range of concentrations. A DMSO control (vehicle) is run in parallel for each kinase to establish a baseline of 100% binding.

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound compound and kinase are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates successful competition and therefore, binding of the compound to the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. The percentage of control is plotted against the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the Kd for each kinase. A lower Kd value indicates a higher binding affinity.

Visualizing the Kinome Profiling Workflow and Signaling Context

The following diagrams illustrate the experimental workflow for kinome profiling and the signaling pathway context of this compound's targets.

Kinome_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis This compound This compound Stock Dilutions Serial Dilutions This compound->Dilutions Incubation Competition Binding & Incubation KinasePanel Kinase Panel (e.g., 373 kinases) KinasePanel->Incubation Wash Wash Unbound Incubation->Wash qPCR qPCR Quantification Wash->qPCR Data Calculate % Control qPCR->Data Kd Determine Kd Values Data->Kd Selectivity Selectivity Profile Kd->Selectivity

Figure 1. Experimental workflow for kinome profiling of this compound.

CDK12_13_Signaling_Pathway cluster_nucleus Nucleus CDK12_CycK CDK12-Cyclin K RNAPII RNA Polymerase II (CTD) CDK12_CycK->RNAPII pSer2 CDK13_CycK CDK13-Cyclin K CDK13_CycK->RNAPII pSer2 Transcription Transcriptional Elongation RNAPII->Transcription DDR DNA Damage Response Genes Transcription->DDR This compound This compound This compound->CDK12_CycK Inhibits This compound->CDK13_CycK Inhibits

References

Safety Operating Guide

Personal protective equipment for handling ZSQ836

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of ZSQ836, a dual covalent inhibitor of CDK12/CDK13. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. All personnel handling this compound must use the following PPE.[1]

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves. Gloves must be inspected for integrity before each use.EU Directive 89/686/EEC, EN 374
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.Follow national and local regulations.

Operational Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and the safety of the laboratory.

Handling:

  • Work in a well-ventilated area to minimize inhalation exposure.[1]

  • Wear all prescribed PPE to avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols during handling.[1]

  • Employ non-sparking tools and take precautionary measures against static discharge to prevent ignition.[1]

Storage:

  • Store in a tightly sealed container.[1]

  • The storage location should be a dry, cool, and well-ventilated area.[1]

  • Keep this compound separated from foodstuff containers and incompatible materials.[1]

Emergency and Disposal Plans

Spill Response: In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Protect: Wear full PPE, including chemical impermeable gloves and a self-contained breathing apparatus if necessary.[1]

  • Clean-up: Collect the spilled material using spark-proof tools and explosion-proof equipment. Place the material into a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Waste Disposal:

  • Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.[1]

  • The chemical should be kept in suitable, closed containers for disposal.[1]

  • Adhered or collected material should be promptly disposed of.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure this compound in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Doff PPE E->F G Segregate Waste E->G H Dispose of Waste per Regulations G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.